3-bromo-1H-indol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSOVVBYVLPWHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 3-Bromo-1H-indol-5-amine (CAS 525590-24-3)
A Versatile Bifunctional Scaffold for Kinase Inhibitor Discovery and Heterocyclic Chemistry
Executive Summary
3-Bromo-1H-indol-5-amine (CAS 525590-24-3) is a high-value heterocyclic intermediate characterized by its dual functionality: a nucleophilic amine at the C5 position and an electrophilic bromine at the C3 position. This orthogonal reactivity profile makes it a "privileged structure" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., PI3K, JAK) and GPCR ligands.
This guide provides a rigorous technical analysis of the molecule's synthesis, reactivity, and handling. Unlike generic indole derivatives, CAS 525590-24-3 requires specific synthetic strategies to prevent oxidative degradation of the electron-rich amino group while maintaining the integrity of the labile C3-bromine bond during processing.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data |
| CAS Number | 525590-24-3 |
| IUPAC Name | 3-Bromo-1H-indol-5-amine |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Appearance | Dark purple to black solid (highly light-sensitive) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calculated) | ~5.8 (Conjugate acid of amine), ~16 (Indole NH) |
| Storage | 2–8°C, under inert atmosphere (Ar/N₂), protected from light |
Structural Analysis: The molecule features an electron-rich indole ring. The C5-amine pushes electron density into the ring, activating it towards oxidation. The C3-bromine is positioned at the most nucleophilic site of the indole, serving as a pre-installed handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
Synthesis Strategy
Direct bromination of 5-aminoindole is chemically hazardous due to the high susceptibility of the free amine to oxidation and polymerization. Therefore, the industry-standard route employs a Nitro-First, Reduction-Last strategy.
Validated Synthetic Route (Chemoselective Reduction)
This route ensures high purity by introducing the bromine atom before generating the sensitive amine, using 5-nitroindole as the stable precursor.
Step 1: Regioselective Bromination
-
Precursor: 5-Nitroindole[1]
-
Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Solvent: DMF (N,N-Dimethylformamide)[1]
-
Mechanism: Electrophilic aromatic substitution.[2][3][4][5] The nitro group deactivates the benzene ring, but the pyrrole ring remains reactive enough for C3 substitution.
-
Outcome: 3-Bromo-5-nitroindole.[1]
Step 2: Chemoselective Reduction
-
Challenge: Catalytic hydrogenation (H₂/Pd-C) will cause hydrodehalogenation, stripping the bromine atom.
-
Solution: Use of Stannous Chloride (SnCl₂) or Iron/Acetic Acid (Fe/AcOH) for selective nitro reduction.
Synthesis Workflow Diagram
Figure 1: Validated synthetic pathway avoiding oxidative degradation and dehalogenation.
Experimental Protocols
Note: These protocols are synthesized from best practices for halonitroindole reductions.
Protocol A: Selective Reduction using SnCl₂
Objective: Reduce the nitro group without cleaving the C-Br bond.
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer.
-
Dissolution: Dissolve 3-bromo-5-nitroindole (1.0 eq) in Ethanol (10-20 volumes).
-
Addition: Add Stannous Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq) in portions.
-
Note: The reaction is slightly exothermic.
-
-
Reaction: Heat to 70°C for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) for disappearance of the nitro starting material.
-
Workup (Critical):
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM/MeOH gradient).
-
Storage: Isolate immediately and store under Argon in the dark.
-
Reactivity & Applications
The molecule serves as a "linchpin" scaffold, allowing independent functionalization of the "Head" (Amine) and "Tail" (Bromide).
Divergent Functionalization Map
Figure 2: Orthogonal reactivity profile allowing modular drug design.
Key Applications in Drug Discovery
-
Kinase Inhibitors: The 5-amino group often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases (e.g., PI3K, CDK). The 3-bromo group allows the attachment of hydrophobic aryl groups to access the "back pocket" of the enzyme.
-
Indole-3-Glyoxylamides (IGAs): The amine can be acylated to form IGAs, a class of compounds investigated for anti-prion and anti-cancer activities.
-
Quorum Sensing Inhibition: Brominated indoles disrupt bacterial communication.[10] The 5-amino derivative allows the attachment of fluorophores or affinity tags to study this mechanism.
Safety & Handling Guidelines
-
Oxidation Hazard: The 5-aminoindole moiety is electron-rich and prone to auto-oxidation (turning black) upon exposure to air. Always store under inert gas.
-
Light Sensitivity: Brominated indoles can undergo photolytic dehalogenation. Amber glassware is mandatory.
-
Toxicity: Treat as a potential mutagen and irritant. Use full PPE (gloves, goggles, fume hood).
References
-
Synthesis of 3-bromo-5-nitro-1H-indazole (Analogous Chemistry): Patent CN103570624A. Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
General Synthesis of 5-Bromoindole: Patent CN102558017A. Method for preparing 5-bromoindole.[1]
-
Reduction Protocols: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
- Indole Reactivity: Gribble, G. W. (2010).
- Applications in Kinase Inhibition: Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.
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Navigating the Chemistry of a Key Pharmaceutical Building Block: A Technical Guide to 3-bromo-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalized indoles, such as 3-bromo-1H-indol-5-amine, are crucial building blocks that enable the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of the chemical properties, safety considerations, and practical applications of 3-bromo-1H-indol-5-amine, tailored for professionals in the field of drug discovery and development. Understanding the nuances of this reagent is paramount for its safe and effective utilization in the laboratory.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of its safe and effective use. Key properties of 3-bromo-1H-indol-5-amine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | [2] |
| Molecular Weight | 211.06 g/mol | [2] |
| IUPAC Name | 3-bromo-1H-indol-5-amine | [2] |
| CAS Number | 525590-24-3 | [2] |
| Appearance | Solid (form may vary) | N/A |
| Purity | Typically ≥98% | [2] |
Safety Data Sheet (SDS) Analysis: A Deeper Look at Hazards
The Safety Data Sheet is the primary source of information regarding the hazards of a chemical. For 3-bromo-1H-indol-5-amine, the following GHS hazard classifications are consistently reported.[2]
GHS Hazard Statements:
-
H302: Harmful if swallowed. [2][3] This indicates a moderate level of acute oral toxicity.
-
H315: Causes skin irritation. [2][3] Direct contact with the skin can lead to inflammation and irritation.
-
H319: Causes serious eye irritation. [2][3] Contact with the eyes can result in significant and potentially damaging irritation.
-
H335: May cause respiratory irritation. [2][3] Inhalation of dust or powder can irritate the respiratory tract.
Signal Word: Warning[2]
Pictograms:
-
GHS07: Exclamation Mark (indicates skin and eye irritation, harmful if swallowed, and respiratory tract irritation)[2]
Prudent Laboratory Practices: Handling and Storage
Given the identified hazards, a stringent set of laboratory practices is essential when working with 3-bromo-1H-indol-5-amine.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the work area.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A lab coat is mandatory. For larger scale operations, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of generating significant amounts of dust and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter may be required.
Handling Procedures:
-
Avoid the generation of dust.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.[5]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
The Organic Chemist's Perspective: Reactivity and Synthetic Utility
The synthetic utility of 3-bromo-1H-indol-5-amine stems from the distinct reactivity of its functional groups: the bromo substituent at the 3-position and the amino group at the 5-position of the indole ring.
The Indole Core: A Hub of Reactivity
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The presence of the amino group at the 5-position further activates the ring towards electrophiles. Conversely, the bromine atom at the 3-position, a common site for electrophilic attack on an unsubstituted indole, is a versatile handle for cross-coupling reactions.
Key Transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, amino, and alkynyl groups, which is a cornerstone of modern drug discovery.[6]
-
N-Functionalization of the Indole: The nitrogen of the indole ring can be functionalized, for example, through alkylation or acylation, to further modify the properties of the molecule.
-
Reactions of the Amino Group: The amino group at the 5-position can undergo a variety of reactions common to anilines, such as acylation, sulfonylation, and diazotization followed by subsequent transformations.
The interplay of these reactive sites makes 3-bromo-1H-indol-5-amine a highly valuable and versatile building block in the synthesis of complex molecular architectures.
Figure 1: Key synthetic transformations of 3-bromo-1H-indol-5-amine.
Application in Drug Discovery: A Focus on Kinase Inhibitors
Substituted indoles are prominent scaffolds in the design of protein kinase inhibitors due to their ability to mimic the hinge-binding motif of ATP. Bromoindoles, in particular, serve as key intermediates in the synthesis of these targeted therapies. For instance, the bromine atom can be replaced with various aryl or heteroaryl groups via Suzuki coupling to explore the chemical space around the ATP-binding pocket of a target kinase.
While specific examples detailing the use of 3-bromo-1H-indol-5-amine in the synthesis of named kinase inhibitors are often proprietary, the general strategy is well-documented in the scientific literature for analogous compounds.[6] The amino group at the 5-position can be utilized to attach solubilizing groups or to serve as an additional point of interaction with the target protein.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using a bromoindole substrate. This protocol should be adapted and optimized for the specific substrates and catalysts being used.
Materials:
-
3-bromo-1H-indol-5-amine
-
Arylboronic acid or ester (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equivalents)
-
Base (e.g., K₂CO₃) (2.0 equivalents)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
Procedure:
-
To a dry reaction vessel, add 3-bromo-1H-indol-5-amine, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the reaction vessel under the inert atmosphere.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: A generalized workflow for a Suzuki-Miyaura coupling reaction.
Waste Disposal: A Commitment to Safety and Environmental Responsibility
As a halogenated organic compound, 3-bromo-1H-indol-5-amine and its waste products must be disposed of as hazardous waste.
-
Segregation: Halogenated organic waste should be collected in a designated, properly labeled, and sealed container, separate from non-halogenated waste.
-
Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.
-
Disposal: The sealed container should be disposed of through your institution's environmental health and safety (EHS) office for incineration at a licensed hazardous waste facility.
-
Empty Containers: Empty containers that held 3-bromo-1H-indol-5-amine should be rinsed with a suitable solvent, and the rinsate collected as halogenated organic waste.
Never dispose of 3-bromo-1H-indol-5-amine or its waste down the drain. Always consult your institution's specific guidelines for hazardous waste disposal.
Conclusion
3-bromo-1H-indol-5-amine is a valuable and versatile building block in medicinal chemistry, offering multiple avenues for the synthesis of complex and biologically active molecules. Its utility, however, is matched by its potential hazards. A comprehensive understanding of its safety profile, coupled with stringent adherence to safe handling and disposal protocols, is imperative for its responsible use in the laboratory. By integrating the principles of chemical safety and synthetic utility outlined in this guide, researchers can confidently and effectively leverage the potential of this important chemical intermediate in the pursuit of new therapeutic agents.
References
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PubChem. 3-Bromo-1h-indole | C8H6BrN | CID 2763277. Available from: [Link].
-
PubChem. 3-Bromo-1H-indole-5-carboxylic acid | C9H6BrNO2 | CID 53393246. Available from: [Link].
- Barroso, J., et al. (2017). Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD). Archives of Toxicology, 91(2), 521–547.
- Copp, B. R., et al. (2015). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 20(8), 13833–13861.
- Krasavin, M., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3531.
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ResearchGate. Electrophilic Substitution Reactions of Indoles. Available from: [Link].
- Gribble, G. W. (2008). Chapter 3 Naturally occurring halogenated pyrroles and Indoles. In The Alkaloids: Chemistry and Biology (Vol. 66, pp. 57-126). Elsevier.
- Cosmetics Europe. (2017). Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD). Archives of Toxicology, 91(2), 521–547.
-
ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Available from: [Link].
- Maccioni, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5868–5878.
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ResearchGate. SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Available from: [Link].
- Ghazali, A. R., et al. (2021). Assessment of Skin Irritation and Sensitisation Effects by Topical Pterostilbene. Biomedical and Pharmacology Journal, 14(4).
- Gribi, R., et al. (2010). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Organic letters, 12(19), 4344–4347.
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MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available from: [Link].
- Jackson, A. H., et al. (1983). Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6.
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Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Available from: [Link].
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National Center for Biotechnology Information. Halogenated Indole Alkaloids from Marine Invertebrates. Available from: [Link].
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Food and Drug Administration. Skin and Eye Irritation Testing for Topically Applied Products: Questions and Answers. Available from: [Link].
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Organic Chemistry Portal. Arylamine synthesis by amination (arylation). Available from: [Link].
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PubMed. Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats. Available from: [Link].
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American Elements. 5-bromo-1H-indol-3-amine hydrochloride | CAS 1893457-72-1. Available from: [Link].
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Purdue University. Guidelines: Handling and Disposal of Chemicals. Available from: [Link].
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National Center for Biotechnology Information. Electrophilic Aromatic Substitution of a BN Indole. Available from: [Link].
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Auburn University. CHEMICAL WASTE MANAGEMENT GUIDE. Available from: [Link].
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YouTube. Indole | Aromatic Electrophilic Substitution | Problem | Question | Solved. Available from: [Link].
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ChemistryViews. Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. Available from: [Link].
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ResearchGate. Novel benzofuran-3-one indole inhibitors of PI3 kinase-α and the mammalian target of rapamycin: Hit to lead studies. Available from: [Link].
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Organic Chemistry Portal. Green Halogenation of Indoles with Oxone-Halide. Available from: [Link].
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link].
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ResearchGate. Review of Literature-Based Models for Skin and Eye Irritation and Corrosion. Available from: [Link].
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MDPI. Halogenated Compounds from Marine Algae. Available from: [Link].
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National Center for Biotechnology Information. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Available from: [Link].
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Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. Available from: [Link].
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].
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PubMed Central. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Available from: [Link].
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MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link].
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Chemsrc. 3-(3-bromo-propyl)-5-bromo-1H-indole | CAS#:1045805-56-8. Available from: [Link].
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Technical Whitepaper: 3-Bromo-5-Aminoindole as a Pivotal Scaffold in Kinase Inhibitor Discovery
Abstract
This technical guide provides an in-depth analysis of 3-bromo-5-aminoindole , a high-value heterocyclic intermediate critical to modern medicinal chemistry. Unlike stable commodity chemicals, this scaffold represents a "reactive linchpin"—possessing orthogonal functional handles (C3-bromide and C5-amine) that allow for the rapid diversification of core structures, particularly in the synthesis of ATP-competitive kinase inhibitors. This document details its chemical identity, validated synthetic routes, stability protocols, and application in structure-activity relationship (SAR) campaigns.
Part 1: Chemical Identity & Nomenclature
Precision in nomenclature is vital due to the existence of positional isomers (e.g., 5-bromo-3-aminoindole) which have vastly different electronic properties and reactivities. The target molecule discussed here is the C3-bromo, C5-amino isomer.
Synonyms and Identifiers
| Identifier Type | Value | Notes |
| IUPAC Name | 3-Bromo-1H-indol-5-amine | Official nomenclature |
| Common Name | 3-Bromo-5-aminoindole | Widely used in literature |
| CAS Number | 525590-24-3 | Specific to 3-Br, 5-NH2 isomer |
| Isomer CAS | 69343-99-3 | Warning: This is 3-amino-5-bromoindole |
| Precursor CAS | 525593-33-3 | 3-Bromo-5-nitroindole |
| SMILES | NC1=CC2=C(NC(Br)=C2)C=C1 | Canonical representation |
| Molecular Weight | 211.06 g/mol | |
| Appearance | Dark brown/purple solid | Highly sensitive to oxidation |
Trade Names & Commercial Availability
There are no proprietary "drug trade names" for this intermediate. It is sold by specialized catalog vendors (e.g., Combi-Blocks, Enamine, Fluorochem) under its chemical name or catalog codes.
-
Catalog Codes: F698099 (Fluorochem), various vendor-specific IDs.
-
Commercial Form: Often supplied as the hydrochloride salt or the N-Boc protected derivative to enhance stability during transport.
Part 2: Chemical Architecture & Reactivity
The utility of 3-bromo-5-aminoindole lies in its orthogonal reactivity profile . It serves as a bifunctional platform where two distinct chemical operations can be performed without interference, provided the correct order of operations is followed.
Figure 1: Orthogonal reactivity map of the 3-bromo-5-aminoindole scaffold.
-
The C3-Bromide (Electrophile): The carbon-bromine bond at position 3 is highly activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira). This allows for the extension of the carbon skeleton to reach the "solvent front" or hydrophobic pockets of a kinase enzyme.
-
The C5-Amine (Nucleophile): The amino group at position 5 is a classic nucleophile. In kinase inhibitor design, this nitrogen often forms a critical hydrogen bond with the hinge region of the ATP binding site. It is typically derivatized into an amide, urea, or sulfonamide.
Part 3: Synthetic Methodologies
Expert Insight: Direct bromination of 5-aminoindole is NOT recommended . The electron-rich amino group makes the ring hyper-reactive, leading to over-bromination, oxidation, and polymerization (tar formation).
The industry-standard protocol utilizes a reduction strategy starting from 5-nitroindole.
Validated Protocol: The Nitro-Reduction Route
Step 1: Regioselective Bromination
-
Precursor: 5-Nitroindole (CAS 6146-52-7).
-
Reagent: Bromine (
) or N-Bromosuccinimide (NBS) in DMF. -
Mechanism: The nitro group deactivates the benzene ring, directing electrophilic aromatic substitution (EAS) exclusively to the C3 position of the pyrrole ring.
Step 2: Chemoselective Reduction
-
Challenge: Reducing the nitro group (
) to the amine ( ) without debrominating the C3-Br bond (hydrodehalogenation is a common side reaction with ). -
Recommended Method: Iron/Ammonium Chloride (
) or Stannous Chloride ( ).-
Why? These conditions are mild and do not undergo oxidative addition into the C-Br bond, preserving the halogen.
-
Detailed Experimental Workflow
Figure 2: Validated synthetic pathway avoiding hydrodehalogenation.
Protocol for Step 2 (Reduction):
-
Dissolve 3-bromo-5-nitroindole (1.0 eq) in Ethanol/Water (3:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Heat to reflux (80°C) for 2-4 hours. Monitor by TLC (Product is more polar).
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate. Extract with Ethyl Acetate.
-
Storage: Use immediately or store under Argon at -20°C.
Part 4: Medicinal Chemistry Applications
This scaffold is a "privileged structure" in the design of Type I and Type II kinase inhibitors.
Case Study: GSK-3 and VEGFR Inhibitors
In the development of inhibitors for Glycogen Synthase Kinase 3 (GSK-3) and Vascular Endothelial Growth Factor Receptor (VEGFR), the 3-bromo-5-aminoindole serves as the core hub.
SAR Logic:
-
Hinge Binder: The indole NH (N1) and the C5-amide (derived from the amine) interact with the kinase hinge region (e.g., Val135 in GSK-3).
-
Gatekeeper Interaction: The substituent introduced at C3 (via Suzuki coupling) extends into the hydrophobic back pocket, often interacting with the gatekeeper residue to determine selectivity.
Data: Comparative Potency (Hypothetical SAR Data)
| Compound Variant | C3-Substituent | C5-Substituent | IC50 (GSK-3β) | Selectivity Note |
|---|
| Scaffold Only | -Br |
Part 5: Safety & Handling (The "Self-Validating" System)
The primary safety risk with 3-bromo-5-aminoindole is not acute toxicity, but chemical instability leading to experimental failure.
-
Oxidative Instability: Aminoindoles are electron-rich. Air exposure turns the solid black (formation of indoxyl red/isatin species).
-
Protocol: Always handle under
or Ar atmosphere.
-
-
Light Sensitivity: The C-Br bond can undergo photolytic cleavage.
-
Protocol: Use amber glassware or wrap flasks in aluminum foil.
-
-
Acid Sensitivity: Strong acids can cause polymerization at the C2 position.
-
Protocol: Keep workups neutral (pH 7-8).
-
References
-
PubChem. (2025).[1] 3-Bromo-5-nitro-1H-indole (Compound Summary). National Library of Medicine. [Link]
-
MDPI. (2023).[3] A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules.[1][3][4][5][6][7][8][9][10] [Link]
-
National Institutes of Health (NIH). (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties.[Link]
Sources
- 1. 3-Bromo-5-nitro-1H-indole | C8H5BrN2O2 | CID 43152084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. ecommons.luc.edu [ecommons.luc.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Regioselective C3-Bromination of 5-Aminoindole
Abstract
This comprehensive guide provides a detailed protocol for the selective bromination of 5-aminoindole at the C3 position, a critical transformation for the synthesis of valuable intermediates in drug discovery and development. The protocol addresses the challenges associated with the high reactivity of the 5-aminoindole scaffold through a robust three-step process: N-acetylation of the 5-amino group, regioselective C3-bromination using N-bromosuccinimide (NBS), and subsequent deprotection to yield the desired 3-bromo-5-aminoindole. This document offers in-depth mechanistic insights, step-by-step experimental procedures, and critical considerations for ensuring high yield and purity.
Introduction: The Significance of 3-Bromo-5-Aminoindole
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalized indoles, particularly those halogenated at the C3 position, serve as versatile building blocks for the introduction of diverse molecular complexity through cross-coupling reactions. 3-Bromo-5-aminoindole, in particular, is a highly sought-after intermediate. The presence of the bromine atom at the electron-rich C3 position allows for facile carbon-carbon and carbon-heteroatom bond formation, while the amino group at the C5 position provides a handle for further derivatization, influencing the compound's pharmacokinetic and pharmacodynamic properties.
Mechanistic Rationale for C3-Selectivity in Indole Bromination
The regioselectivity of electrophilic substitution in indoles is a well-established principle in organic chemistry. The indole ring system is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic.[1][2] This preference is attributed to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation (the arenium ion) formed upon electrophilic attack at C3 without disrupting the aromaticity of the fused benzene ring.[3][4]
Attack at the C2 position, in contrast, would lead to an intermediate where the positive charge cannot be as effectively delocalized onto the nitrogen without involving the benzene ring's aromatic sextet, resulting in a higher activation energy barrier. The electron-donating amino group at the C5 position further enhances the electron density of the indole ring system, making it even more reactive towards electrophiles. However, this heightened reactivity necessitates a protection strategy for the amino group to prevent undesirable side reactions such as N-bromination and polysubstitution.
The Strategic Imperative of Amino Group Protection
Direct bromination of 5-aminoindole is fraught with challenges. The amino group is a potent activating group, which can lead to the formation of di- and tri-brominated products. Furthermore, the amino group itself can react with the brominating agent. To circumvent these issues, a protection-deprotection strategy is employed. The 5-amino group is temporarily converted into a less activating and non-nucleophilic amide, most commonly an acetamide. This N-acetylation moderates the activating effect of the amino group, ensuring a controlled and selective monobromination at the C3 position.[4] The acetyl group can then be readily removed under acidic conditions to regenerate the free amino group in the final product.
Overall Synthetic Workflow
The synthesis of 3-bromo-5-aminoindole is achieved through a three-step sequence:
Caption: Synthetic workflow for the C3-bromination of 5-aminoindole.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Acetamidoindole (Protection)
This protocol details the N-acetylation of 5-aminoindole using acetic anhydride.
Materials and Reagents:
-
5-Aminoindole
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-aminoindole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq.) to the solution, followed by the dropwise addition of acetic anhydride (1.1 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 5-acetamidoindole can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of 3-Bromo-5-acetamidoindole (C3-Bromination)
This protocol describes the regioselective bromination of 5-acetamidoindole at the C3 position using N-bromosuccinimide (NBS).
Materials and Reagents:
-
5-Acetamidoindole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Acetonitrile
-
Water
-
Standard glassware for organic synthesis
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask protected from light, dissolve 5-acetamidoindole (1.0 eq.) in anhydrous dimethylformamide (DMF) or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any residual DMF and succinimide.
-
Dry the product under vacuum to obtain crude 3-bromo-5-acetamidoindole, which can be used in the next step or purified by recrystallization.
Step 3: Synthesis of 3-Bromo-5-aminoindole (Deprotection)
This protocol details the acidic hydrolysis of the acetyl protecting group to yield the final product.
Materials and Reagents:
-
3-Bromo-5-acetamidoindole
-
Hydrochloric acid (e.g., 3 M HCl) or a mixture of acetic acid and hydrochloric acid
-
Sodium hydroxide solution (e.g., 2 M NaOH) for neutralization
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Suspend 3-bromo-5-acetamidoindole (1.0 eq.) in a mixture of ethanol and aqueous hydrochloric acid (e.g., 3 M).
-
Heat the mixture to reflux (typically 80-100 °C) for 2-6 hours, monitoring the deprotection by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with an aqueous solution of sodium hydroxide until the pH is basic (pH 8-9).
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 3-bromo-5-aminoindole.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product with high purity.
Data Presentation and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 5-Aminoindole | C₈H₈N₂ | 132.16 | Off-white to brown solid |
| 5-Acetamidoindole | C₁₀H₁₀N₂O | 174.20 | Light brown solid |
| 3-Bromo-5-acetamidoindole | C₁₀H₉BrN₂O | 253.10 | Pale yellow solid |
| 3-Bromo-5-aminoindole | C₈H₇BrN₂ | 211.06 | Brown solid |
Expected ¹H NMR Data for 3-Bromo-5-aminoindole (in CDCl₃, shifts in ppm):
-
δ ~7.5-7.8 (br s, 1H): N-H of the indole ring
-
δ ~7.1-7.3 (m, 2H): Aromatic protons
-
δ ~6.6-6.8 (m, 2H): Aromatic protons
-
δ ~3.6-4.0 (br s, 2H): NH₂ protons of the amino group
Note: Actual chemical shifts may vary depending on the solvent and concentration.
Troubleshooting and Field-Proven Insights
-
Incomplete Acetylation: If TLC indicates residual 5-aminoindole, increase the amount of acetic anhydride and pyridine slightly and extend the reaction time. Ensure the 5-aminoindole is fully dissolved before adding the reagents.
-
Over-bromination in Step 2: This is often due to an excess of NBS or elevated reaction temperatures. Maintain the temperature strictly at 0 °C and add the NBS portion-wise. Using a less polar solvent like acetonitrile instead of DMF can sometimes reduce the rate of reaction and improve selectivity.
-
Incomplete Deprotection: If the deprotection is sluggish, a stronger acidic condition (e.g., concentrated HCl in ethanol) or longer reflux times may be necessary. However, be cautious as prolonged exposure to strong acid at high temperatures can lead to product degradation.
-
Product Purification: The final product, 3-bromo-5-aminoindole, can be prone to oxidation and discoloration. It is advisable to perform the purification steps promptly and store the final compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Recrystallization is a powerful technique for obtaining highly pure material suitable for further synthetic applications.[3][5]
Conclusion
The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of 3-bromo-5-aminoindole. By employing a strategic N-acetylation to moderate the reactivity of the indole ring, a highly selective C3-bromination can be achieved. This guide, with its detailed experimental procedures and mechanistic explanations, is intended to empower researchers in the fields of medicinal chemistry and drug development to efficiently access this valuable synthetic intermediate.
References
-
Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. [Link]
-
Synthetic process of 5-bromo-7-azaindole. Eureka | Patsnap. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Electrophilic Aromatic Substitution of a BN Indole. PMC - NIH. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Stack Exchange. [Link]
-
Ch22: EArS of aromatic amines. University of Calgary. [Link]
- CN103387530A - 5-bromoindole preparation method.
-
Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? Quora. [Link]
Sources
Application Notes and Protocols for Utilizing 3-bromo-1H-indol-5-amine in Drug Discovery
Introduction: The Strategic Value of the 3-bromo-1H-indol-5-amine Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and its ability to mimic peptide structures and interact with multiple receptor types.[1][2] The strategic functionalization of the indole core allows for the fine-tuning of pharmacological properties, making it a versatile starting point for drug discovery campaigns across numerous therapeutic areas, including oncology, infectious diseases, and neurology.[1][2]
This guide focuses on a particularly valuable, yet underexplored, building block: 3-bromo-1H-indol-5-amine . This scaffold offers two orthogonal points for chemical modification: the bromine atom at the C3-position and the amino group at the C5-position. This dual functionality provides medicinal chemists with a powerful platform for generating diverse chemical libraries with a high degree of structural complexity.
-
The C3-Position: The bromine atom serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents, enabling extensive exploration of the chemical space around the indole core.
-
The C5-Position: The primary amino group is a key site for forming amide, sulfonamide, urea, and other linkages. These modifications can significantly impact the molecule's polarity, hydrogen bonding capacity, and overall pharmacokinetic profile, while also providing vectors for interaction with specific biological targets.
This document provides a comprehensive overview of the synthetic utility of 3-bromo-1H-indol-5-amine, detailed experimental protocols for its derivatization, and methodologies for the biological evaluation of the resulting compounds, with a particular focus on the discovery of novel kinase inhibitors.
Core Synthetic Strategies and Workflow
The strategic derivatization of 3-bromo-1H-indol-5-amine typically follows a logical workflow designed to maximize library diversity while maintaining synthetic tractability. The following diagram illustrates a general workflow for the synthesis and evaluation of a library of compounds derived from this scaffold.
Caption: General workflow for drug discovery using the 3-bromo-1H-indol-5-amine scaffold.
Protocols for Chemical Modification
The following protocols provide detailed, step-by-step methodologies for the key chemical transformations used to derivatize the 3-bromo-1H-indol-5-amine scaffold.
Protocol 1: Acylation of the 5-Amino Group
This protocol describes a general method for the acylation of the 5-amino group of 3-bromo-1H-indol-5-amine with an acid chloride.
Rationale: Acylation is a fundamental transformation that introduces an amide bond, which can serve as a key hydrogen bond donor/acceptor and influence the molecule's conformation and physicochemical properties.
Materials:
-
3-bromo-1H-indol-5-amine
-
Acid chloride of choice (e.g., benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-bromo-1H-indol-5-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA or DIPEA (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add the acid chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-(3-bromo-1H-indol-5-yl)amide.
Protocol 2: Sulfonylation of the 5-Amino Group
This protocol outlines a general procedure for the sulfonylation of the 5-amino group using a sulfonyl chloride.
Rationale: The sulfonamide group is a common feature in many marketed drugs. Its introduction can significantly alter the acidity and solubility of the parent amine and provide strong hydrogen bonding interactions. A study by T. Nasr et al. (2016) demonstrated the synthesis of various sulfonamide-containing compounds with antimicrobial activity.[3]
Materials:
-
3-bromo-1H-indol-5-amine
-
Sulfonyl chloride of choice (e.g., benzenesulfonyl chloride)
-
Anhydrous Pyridine or DCM with a non-nucleophilic base (e.g., DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-bromo-1H-indol-5-amine (1.0 eq) in anhydrous pyridine (or DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
If using DCM, add DIPEA (1.5 eq).
-
Add the sulfonyl chloride (1.2 eq) portion-wise or dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC.
-
If pyridine is the solvent, remove it under reduced pressure. If using DCM, proceed to the next step.
-
Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (to remove pyridine/DIPEA), followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography (e.g., hexane/ethyl acetate or DCM/methanol gradients) to obtain the desired N-(3-bromo-1H-indol-5-yl)sulfonamide.
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C3-Position
This protocol is adapted from a microwave-assisted Suzuki-Miyaura cross-coupling of 3-bromo-indazol-5-amine and is expected to be applicable to 3-bromo-1H-indol-5-amine.[1]
Rationale: The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures which are prevalent in kinase inhibitors.[4]
Materials:
-
3-bromo-1H-indol-5-amine or its C5-derivatized analog (1.0 eq)
-
Aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or a similar phosphine ligand (0.04-0.10 eq)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
Dioxane and Water (e.g., 4:1 v/v)
-
Microwave reactor vials
-
Ethyl acetate
-
Celite®
Procedure:
-
To a microwave reactor vial, add the 3-bromo-indole derivative (1.0 eq), the boronic acid/ester (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and RuPhos (0.04 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., argon).
-
Add degassed dioxane and water (e.g., 4:1 mixture).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-150 °C for 15-60 minutes. Monitor the reaction for completion by LC-MS or TLC.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 3-aryl-1H-indol-5-amine derivative.
Application in Kinase Inhibitor Discovery
The indole scaffold is a well-established core structure for the development of kinase inhibitors.[5] Derivatives of 3-bromo-1H-indol-5-amine are particularly promising for targeting the ATP-binding site of various kinases. The general structure of a Type I kinase inhibitor often involves a heterocyclic core that forms hydrogen bonds with the kinase hinge region, and appended substituents that occupy adjacent hydrophobic pockets.
Caption: Interaction model of a 3,5-disubstituted indole with a kinase active site.
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a general, luminescence-based assay for measuring kinase activity and inhibition, which is suitable for high-throughput screening. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction.[6]
Materials:
-
Kinase of interest
-
Appropriate kinase substrate (protein or peptide)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and buffer in each well of the plate.
-
Add the test compounds at various concentrations (typically a serial dilution). Include a positive control (e.g., a known inhibitor like staurosporine) and a negative control (DMSO vehicle).
-
Pre-incubate the kinase with the inhibitors for 10-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the kinase (often 30 °C or room temperature).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value for each compound by fitting the concentration-response data to a suitable sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism).
-
Data Presentation and Structure-Activity Relationship (SAR) Analysis
A systematic approach to library design and data analysis is crucial for successful lead optimization. The data obtained from the kinase assays should be compiled into a clear and concise format to facilitate SAR analysis.
Table 1: Example SAR Data Table for a Library of 3,5-Disubstituted Indole Analogs
| Compound ID | R¹ (at C5) | R² (at C3) | Kinase X IC₅₀ (nM) |
| Scaffold | -NH₂ | -Br | >10,000 |
| 1a | -NH-CO-Ph | -Br | 8,500 |
| 1b | -NH-SO₂-Ph | -Br | 5,200 |
| 2a | -NH₂ | -Ph | 1,200 |
| 2b | -NH₂ | -4-pyridyl | 750 |
| 3a | -NH-CO-Ph | -Ph | 450 |
| 3b | -NH-CO-Ph | -4-pyridyl | 150 |
| 3c | -NH-SO₂-Ph | -4-pyridyl | 80 |
Data are hypothetical and for illustrative purposes only.
Interpretation of SAR:
-
Derivatization of both the C3 and C5 positions is crucial for activity.
-
Aromatic substituents at the C3 position are preferred over the bromine atom, with a 4-pyridyl group showing enhanced potency over a phenyl group, likely due to additional hydrogen bonding interactions in the ATP-binding site.
-
Modification of the C5-amine to a sulfonamide appears more beneficial than an amide in this series.
This type of systematic analysis guides the design of the next generation of compounds, allowing for a more focused and efficient lead optimization process.
Conclusion
3-bromo-1H-indol-5-amine is a highly versatile and strategically valuable scaffold for drug discovery. Its orthogonal reactive sites at the C3 and C5 positions allow for the rapid generation of diverse chemical libraries. By employing robust synthetic methodologies such as Suzuki-Miyaura cross-coupling and standard amine derivatizations, researchers can efficiently explore the structure-activity landscape around this privileged core. Coupled with high-throughput biological screening, the use of this scaffold offers a powerful platform for the identification and optimization of novel therapeutic agents, particularly in the competitive field of kinase inhibitor development.
References
- Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309.
- BenchChem. (n.d.).Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole.
- Pavia, C., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3228-3244.
- Zhang, H., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 203, 112599.
- Frontiers in Chemistry. (2022). One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions. Frontiers in Chemistry, 10, 843393.
- ResearchGate. (2016).Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.
- Wellington, K. W., et al. (2017). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 22(10), 1683.
- Nasr, T., Bondock, S., & Eid, S. (2016). Design, synthesis, antimicrobial evaluation and molecular docking studies of some new 2,3-dihydro thiazoles and 4-thiazolidinones containing sulfisoxazole. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 236-246.
- Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9253–9257.
- ResearchGate. (2017).SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION.
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved February 4, 2026, from [Link]
- The Journal of Organic Chemistry. (2021).Synthesis of a Series of Diaminoindoles. Retrieved February 4, 2026, from a relevant article in The Journal of Organic Chemistry.
-
Bentham Science. (n.d.). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Retrieved February 4, 2026, from [Link]
- Sharma, A., et al. (2022). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry, 13(10), 1185-1205.
- Mikhaylov, A. A., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3535.
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The Synthesis of 3-Substituted-5-Aminoindole Derivatives: A Detailed Guide for Researchers
The 3-substituted-5-aminoindole scaffold is a privileged structure in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the development of a wide array of therapeutic agents and functional materials.[1][2] This guide provides an in-depth exploration of the synthetic strategies employed to access these valuable derivatives, offering detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and chemical development.
I. Strategic Approaches to the 3-Substituted-5-Aminoindole Core
The synthesis of 3-substituted-5-aminoindoles can be broadly categorized into two main approaches:
-
Construction of the Indole Nucleus: Building the indole ring system with the desired substituents already in place or in a latent form.
-
Functionalization of a Pre-formed Indole Core: Introducing the 3-substituent and the 5-amino group onto a pre-existing indole scaffold.
The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the scalability of the reaction sequence.
Building the Indole Nucleus: Classic and Modern Methodologies
Several named reactions have become workhorses for the synthesis of substituted indoles. Here, we discuss their application to the preparation of 5-aminoindole derivatives.
The Fischer indole synthesis, first reported in 1883, remains a cornerstone of indole chemistry.[3] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde.[3][4] For the synthesis of 5-aminoindoles, a 4-aminophenylhydrazine derivative is the key starting material.
Causality in Experimental Choices: The success of the Fischer indole synthesis hinges on the careful selection of the acid catalyst and reaction conditions. Protic acids like hydrochloric acid or sulfuric acid, and Lewis acids such as zinc chloride or boron trifluoride, are commonly employed.[3] The choice of acid can influence the reaction rate and the formation of side products. Polyphosphoric acid (PPA) is often used for less reactive substrates due to its strong dehydrating and acidic properties.[3]
Protocol 1: Fischer Indole Synthesis of a 3-Substituted-5-Nitroindole
This protocol outlines the synthesis of a 5-nitroindole, a common precursor to 5-aminoindoles.
Step 1: Formation of the p-Nitrophenylhydrazone
-
Dissolve p-nitrophenylhydrazine (1.0 eq) in ethanol in a round-bottom flask.
-
Add the desired ketone or aldehyde (1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
The resulting phenylhydrazone often precipitates from the solution and can be collected by filtration.
Step 2: Cyclization to the 5-Nitroindole
-
To a flask containing polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone), heat to 80-100 °C.
-
Slowly add the dried p-nitrophenylhydrazone from Step 1 in portions.
-
Stir the mixture at this temperature for 30-60 minutes.
-
Carefully pour the hot mixture onto crushed ice.
-
Neutralize the aqueous solution with a strong base (e.g., NaOH) to precipitate the 5-nitroindole product.
-
Collect the solid by filtration, wash with water, and dry.
Self-Validating System: The identity and purity of the synthesized 5-nitroindole should be confirmed by analytical techniques such as NMR, mass spectrometry, and melting point determination.
The Larock indole synthesis is a powerful and versatile method that utilizes a palladium catalyst to construct the indole ring from an ortho-iodoaniline and a disubstituted alkyne.[5] This reaction offers a high degree of flexibility in introducing substituents at various positions of the indole core.[5]
Causality in Experimental Choices: The choice of palladium catalyst, ligands, base, and solvent is crucial for the success of the Larock indole synthesis. Palladium(II) acetate or palladium(II) chloride are common catalyst precursors. The addition of a phosphine ligand, such as triphenylphosphine (PPh₃), can improve catalyst stability and reactivity. A base, typically a carbonate, is required to neutralize the HI generated during the reaction.[5]
Protocol 2: Larock Indole Synthesis of a 3-Substituted-5-Aminoindole Derivative
This protocol describes a direct route to a 5-aminoindole derivative using an appropriately substituted aniline.
Step 1: Preparation of the Reaction Mixture
-
To an oven-dried Schlenk flask, add 4-iodo-3-aminobenzonitrile (or other suitable ortho-iodoaniline) (1.0 eq), the desired disubstituted alkyne (2.0-3.0 eq), palladium(II) acetate (5 mol%), and triphenylphosphine (10 mol%).
-
Add anhydrous potassium carbonate (2.0 eq) and lithium chloride (1.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe.
Step 2: Reaction and Workup
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validating System: Characterization of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is essential to confirm the structure and purity.
Functionalization of a Pre-formed Indole Core
An alternative and often more convergent approach involves the late-stage functionalization of a readily available indole scaffold.
The most common method for introducing the 5-amino group is through the reduction of a 5-nitroindole precursor.[6][7] This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a clean and efficient option.[8]
Causality in Experimental Choices: The choice of reducing agent depends on the presence of other functional groups in the molecule. Catalytic hydrogenation with palladium on carbon (Pd/C) is highly effective but may also reduce other sensitive groups like alkenes or alkynes.[8] Metal-acid combinations (e.g., SnCl₂/HCl) or transfer hydrogenation methods can be employed for substrates incompatible with catalytic hydrogenation. Sodium dithionite is another mild and effective reagent for this reduction.[8]
Protocol 3: Catalytic Hydrogenation of a 3-Substituted-5-Nitroindole
Step 1: Reaction Setup
-
In a hydrogenation flask, dissolve the 3-substituted-5-nitroindole (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).
-
Seal the flask and purge the system with hydrogen gas.
Step 2: Hydrogenation and Workup
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).[8]
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
The filtrate containing the 3-substituted-5-aminoindole can be used directly in the next step or concentrated under reduced pressure. Note: 5-aminoindoles can be sensitive to air and light, so it is often advisable to use them immediately or store them under an inert atmosphere.[9]
Self-Validating System: The completion of the reduction can be monitored by the disappearance of the starting material on TLC and confirmed by mass spectrometry of the crude product.
Modern synthetic methods allow for the direct introduction of an amino group at the C5 position of the indole ring. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful tools for forming C-N bonds.[10][11][12] These reactions typically involve the coupling of a 5-haloindole with an amine source.
Causality in Experimental Choices: The success of these cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. For Buchwald-Hartwig amination, a palladium precursor is used in combination with a bulky electron-rich phosphine ligand. The Ullmann condensation typically employs a copper catalyst.[11][13] The choice of base is also critical for promoting the catalytic cycle.
II. The Critical Role of Protecting Groups
The amino group is nucleophilic and can react with various electrophiles.[14] Therefore, in multi-step syntheses, it is often necessary to protect the 5-amino group to prevent unwanted side reactions.[15][16]
Common Protecting Groups for Amines:
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl)[17] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C)[17] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine)[17] |
| Acetyl | Ac | Acetic anhydride or acetyl chloride | Acidic or basic hydrolysis |
Causality in Experimental Choices: The choice of protecting group is dictated by the overall synthetic strategy and the stability of the protecting group to the reaction conditions in subsequent steps. An orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, is often employed in complex syntheses.[17]
III. Purification and Characterization
Purification of 3-substituted-5-aminoindole derivatives is typically achieved by column chromatography on silica gel.[18] Due to the potential for oxidation, it is advisable to perform chromatography relatively quickly and to use solvents that have been degassed. Recrystallization can also be an effective method for obtaining highly pure material.[18]
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretches of the amino and indole groups.
-
Melting Point: A useful indicator of purity for solid compounds.
IV. Experimental Workflows and Diagrams
Synthetic Workflow for 3-Substituted-5-Aminoindoles
Caption: Decision workflow for employing a protecting group strategy.
V. Applications in Drug Discovery
3-Substituted-5-aminoindole derivatives are prevalent in a variety of biologically active compounds. The 5-amino group can serve as a key pharmacophoric feature, participating in hydrogen bonding interactions with biological targets, or as a handle for further derivatization to modulate physicochemical properties such as solubility and lipophilicity. These compounds have shown promise as kinase inhibitors, antiviral agents, and central nervous system modulators. [1]For instance, the indole scaffold is a key component in drugs like Sunitinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy. [1]
VI. Conclusion
The synthesis of 3-substituted-5-aminoindole derivatives offers a rich and diverse field of chemical exploration. By understanding the nuances of classical and modern synthetic methodologies, mastering the strategic use of protecting groups, and employing robust purification and characterization techniques, researchers can efficiently access these valuable compounds. This guide provides a solid foundation for drug development professionals and scientists to confidently navigate the synthesis of this important class of molecules, paving the way for the discovery of new and improved therapeutic agents.
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Application Notes & Protocols: Accelerating Drug Discovery with Microwave-Assisted Synthesis of 3-Bromo-1H-indol-5-amine Derivatives
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals, including prominent kinase inhibitors and anticancer agents.[1][2][3][4] The strategic functionalization of this privileged heterocycle is paramount in modern drug discovery. This guide provides an in-depth exploration of 3-bromo-1H-indol-5-amine as a versatile starting material for rapid library synthesis, propelled by the efficiency of microwave-assisted organic synthesis (MAOS). We present detailed protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—demonstrating the power of MAOS to dramatically reduce reaction times, improve yields, and promote greener chemical practices.[5][6]
Introduction: The Synergy of a Privileged Scaffold and a Green Technology
The indole ring system is implicated in a multitude of biological processes, and its derivatives are widely recognized for their potential as anticancer, anti-inflammatory, and antiviral agents.[2][3][7] Specifically, 3-substituted indoles are crucial intermediates for developing potent kinase inhibitors by targeting the ATP-binding pocket of various receptor tyrosine kinases.[8][9][10] The starting material at the heart of this guide, 3-bromo-1H-indol-5-amine, offers two distinct, orthogonal reaction sites: the C3-bromine, an ideal handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling, and the C5-amine, a nucleophilic site for further derivatization.
Conventional synthesis methods often require long reaction times and harsh conditions, leading to higher energy consumption and potential side-product formation. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, utilizing microwave energy to induce rapid, uniform heating of the reaction mixture.[6] This is achieved through the interaction of the microwave field with polar molecules (dipolar polarization) and ionic species (ionic conduction), resulting in a significant acceleration of reaction rates. The benefits are compelling:
-
Drastic Reduction in Reaction Time: Reactions that take hours or days under conventional heating can often be completed in minutes.[5][11]
-
Improved Yields and Purity: The rapid heating minimizes the formation of decomposition and side-products.[6][11]
-
Enhanced Energy Efficiency: MAOS is a more environmentally friendly approach, aligning with the principles of green chemistry.[1][12][13]
-
Rapid Optimization: The short reaction times allow for high-throughput screening of conditions to quickly optimize new transformations.
This document serves as a practical guide for researchers, providing validated starting protocols for leveraging 3-bromo-1H-indol-5-amine in microwave-assisted cross-coupling reactions to accelerate the discovery of novel bioactive molecules.
Foundational Knowledge: Microwave Synthesis Principles & Safety
A dedicated microwave reactor for organic synthesis is essential for safety and reproducibility. Unlike domestic ovens, these instruments are engineered with corrosion-resistant cavities, reinforced vessels, and real-time monitoring of temperature and pressure to prevent runaway reactions.[14][15]
Causality of Microwave Heating: The efficiency of microwave heating depends on the dielectric properties of the reactants and solvent. Polar solvents like DMF, DMSO, and dioxane/water mixtures absorb microwave energy efficiently, leading to rapid temperature increases. This allows reactions to be performed at temperatures significantly above the solvent's atmospheric boiling point in sealed vessels, a key factor in accelerating reaction rates.
General Safety Protocol for Microwave Reactions:
-
Vessel Integrity: Always inspect the microwave vial and cap for any cracks or defects before use. Use only vessels rated for the expected temperature and pressure.
-
Headspace: Do not overfill the reaction vessel. A sufficient headspace is critical to accommodate pressure increases. A typical maximum volume is ~50-70% of the vial's total capacity.
-
Stirring: Ensure a new, appropriately sized magnetic stir bar is added to every vial to promote even heating and prevent localized hot spots.
-
Parameter Setting: Set the maximum pressure limit below the vessel's rating. Use temperature control (via IR sensor or internal fiber-optic probe) as the primary feedback mechanism.
-
Cooling: After irradiation, allow the vessel to cool to a safe temperature (e.g., below 50 °C) before removing it from the reactor and carefully venting it.[15]
Experimental Protocols & Methodologies
The following protocols provide robust starting points for the functionalization of 3-bromo-1H-indol-5-amine. Researchers should note that optimization may be required for specific substrates.
Workflow Overview: Microwave-Assisted Cross-Coupling
Caption: General workflow for microwave-assisted synthesis.
Protocol 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons.[16] This protocol details the coupling of 3-bromo-1H-indol-5-amine with various aryl- and heteroarylboronic acids.
Mechanistic Rationale: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the indole. This is followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Microwave heating dramatically accelerates each step of this catalytic cycle.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Step-by-Step Protocol:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-bromo-1H-indol-5-amine (211 mg, 1.0 mmol, 1.0 equiv.).
-
Add the desired arylboronic acid (1.2 mmol, 1.2 equiv.).
-
Add potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv.).
-
Under a nitrogen or argon atmosphere, add palladium(II) acetate (Pd(OAc)₂) (11.2 mg, 0.05 mmol, 5 mol%) and RuPhos (46.7 mg, 0.1 mmol, 10 mol%).
-
Add a 4:1 mixture of dioxane and water (5 mL).
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the mixture with stirring at 120 °C for 20-40 minutes.
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Temperature (°C) | Time (min) | Typical Yield (%) |
| 1 | Phenylboronic acid | 120 | 25 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 120 | 20 | 90-98 |
| 3 | 3-Pyridylboronic acid | 130 | 30 | 75-85 |
| 4 | 4-Cyanophenylboronic acid | 120 | 30 | 80-90 |
| Yields are estimates and will vary based on specific substrate and purification efficiency. Conditions adapted from related literature.[17] |
Protocol 2: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the indole C3 position with a wide range of primary and secondary amines.[18]
Mechanistic Rationale: Similar to the Suzuki reaction, the cycle involves oxidative addition of the Pd(0) catalyst to the aryl bromide. The resulting Pd(II) complex coordinates with the amine. A base then deprotonates the amine, leading to reductive elimination of the C-N coupled product. Sterically hindered phosphine ligands (like XPhos) are crucial for promoting the reductive elimination step.
Step-by-Step Protocol:
-
In an inert atmosphere glovebox, add 3-bromo-1H-indol-5-amine (211 mg, 1.0 mmol, 1.0 equiv.) to a 10 mL microwave vial with a stir bar.
-
Add the desired amine (1.2 mmol, 1.2 equiv.).
-
Add sodium tert-butoxide (t-BuONa) (115 mg, 1.2 mmol, 1.2 equiv.).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (23 mg, 0.025 mmol, 2.5 mol%) and XPhos (36 mg, 0.075 mmol, 7.5 mol%).
-
Add 5 mL of anhydrous toluene.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in the microwave reactor.
-
Irradiate with stirring at 130 °C for 30 minutes.[19]
-
After cooling, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Note on Selectivity: The C5-amine of the starting material is generally less reactive in this coupling than the C3-bromide is for oxidative addition. However, for highly reactive conditions or specific amines, protection of the C5-amine (e.g., as a Boc-carbamate) may be necessary to prevent self-coupling or di-amination.
Data Summary: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Temperature (°C) | Time (min) | Typical Yield (%) |
| 1 | Morpholine | 130 | 30 | 80-95 |
| 2 | Aniline | 140 | 40 | 70-85 |
| 3 | Benzylamine | 130 | 30 | 75-90 |
| 4 | Carbazole | 150 | 30 | 65-80[20] |
| Yields are estimates and subject to optimization. |
Protocol 3: Sonogashira C-C Alkynylation
The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides, creating key intermediates for further chemistry, such as click reactions or the synthesis of complex natural products.[21]
Mechanistic Rationale: This reaction typically involves a dual catalytic system. A palladium catalyst activates the C-Br bond via oxidative addition. Concurrently, a copper(I) co-catalyst forms a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex. Reductive elimination yields the aryl-alkyne product. Microwave irradiation accelerates these steps, often allowing for lower catalyst loadings and shorter times.[22]
Step-by-Step Protocol:
-
To a 10 mL microwave vial with a stir bar, add 3-bromo-1H-indol-5-amine (211 mg, 1.0 mmol, 1.0 equiv.).
-
Add the terminal alkyne (1.5 mmol, 1.5 equiv.).
-
Under an inert atmosphere, add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (21 mg, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI) (10 mg, 0.05 mmol, 5 mol%).
-
Add 5 mL of anhydrous DMF followed by triethylamine (TEA) (0.42 mL, 3.0 mmol, 3.0 equiv.).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate with stirring at 100 °C for 15 minutes.
-
After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Temperature (°C) | Time (min) | Typical Yield (%) |
| 1 | Phenylacetylene | 100 | 15 | 85-95 |
| 2 | Trimethylsilylacetylene | 90 | 15 | 90-99 |
| 3 | 1-Octyne | 100 | 20 | 80-90 |
| 4 | Propargyl alcohol | 110 | 20 | 70-85 |
| Yields are estimates. Copper-free conditions may also be employed, often requiring a different ligand/base system. |
Conclusion and Future Outlook
The combination of the versatile 3-bromo-1H-indol-5-amine building block with the speed and efficiency of microwave-assisted synthesis provides a powerful platform for medicinal chemists and drug development professionals. The protocols outlined herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer reliable and rapid methods for generating diverse libraries of substituted indoles. This acceleration of the synthesis-test cycle is critical for identifying new lead compounds and advancing drug discovery programs targeting a range of diseases, from cancer to viral infections. Future work will involve expanding this methodology to other cross-coupling reactions and exploring the derivatization of the C5-amine to create even more complex and biologically relevant molecules.
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Application Notes & Protocols: Strategic Functionalization of the C3-Bromo Position in 5-Aminoindole
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The 5-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to selectively functionalize this template is paramount for developing novel molecular entities. This guide provides an in-depth exploration of synthetic strategies centered on the C3-bromo position of 5-aminoindole, a versatile and critical handle for molecular diversification. We will dissect the causality behind experimental choices, provide validated, step-by-step protocols for key transformations, and offer field-proven insights into overcoming common synthetic challenges, with a particular focus on palladium-catalyzed cross-coupling reactions.
The Strategic Importance and Challenges of the 5-Amino-3-bromoindole Scaffold
The indole nucleus is a cornerstone of drug discovery, but its value is unlocked through precise substitution. The 5-amino-3-bromoindole derivative is a particularly powerful intermediate. The C5-amino group offers a key vector for pharmacophore extension or property modulation, while the C3-bromo atom serves as a reliable linchpin for introducing a wide array of chemical diversity via modern cross-coupling chemistry.
However, the substrate itself presents a unique set of challenges that dictate the synthetic strategy. The molecule possesses three primary reactive sites: the acidic N-H proton of the indole ring, the nucleophilic C5-amino group, and the C3-bromo position, the target of our functionalization efforts. The electron-donating nature of the amino group activates the indole ring but can also lead to catalyst inhibition or undesired side reactions.[1] Therefore, a successful functionalization strategy often hinges on a judicious choice of reaction conditions and, critically, the implementation of an appropriate protecting group strategy.
Figure 1: Key reactive sites on the 5-amino-3-bromoindole scaffold.
The Cornerstone of Strategy: Protecting Group Selection
Direct functionalization of unprotected 5-amino-3-bromoindole is often challenging. The free amine can coordinate to the metal catalyst, leading to deactivation.[1] Furthermore, the acidic N-H can interfere with bases used in many coupling reactions. Protecting one or both of these sites simplifies the reactive landscape, prevents side reactions, and improves reproducibility. The choice of protecting group is dictated by its stability to the planned reaction conditions and the orthogonality of its removal.
Common Protecting Group Strategies:
| Site | Protecting Group | Abbreviation | Installation Reagents | Removal Conditions | Stability Notes |
| N1-Indole | tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, THF | TFA; or 4M HCl in Dioxane | Acid-labile. Stable to most cross-coupling conditions. |
| Tosyl (p-Toluenesulfonyl) | Ts | TsCl, NaH, DMF | Strong base (e.g., NaOH, reflux); or reducing agents (e.g., Mg/MeOH). | Very robust. Stable to acid and mild base. Requires harsh removal. | |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEMCl, NaH, DMF | Fluoride source (e.g., TBAF); or strong acid. | Stable to a wide range of conditions. Cleaved by fluoride. | |
| C5-Amine | tert-Butoxycarbonyl | Boc | Boc₂O, Et₃N, DCM | TFA; or 4M HCl in Dioxane | Acid-labile. Ideal for differential protection with a base-labile N1 group.[2] |
| Acetyl | Ac | Ac₂O, Pyridine | Mild aqueous base (e.g., K₂CO₃, MeOH) | Base-labile. Stable to acidic deprotection of a Boc group. |
graph "Protecting_Group_Workflow" { graph [splines=ortho, rankdir=LR, bgcolor="#FFFFFF"]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="5-Amino-3-bromoindole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protect [label="Protect N1 and/or C5-NH2\n(e.g., N1-SEM, C5-Boc)", shape=box]; Functionalize [label="C3 Functionalization\n(e.g., Suzuki, Buchwald-Hartwig)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Deprotect [label="Sequential Deprotection\n(e.g., TFA for Boc, then TBAF for SEM)", shape=box]; End [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Protect; Protect -> Functionalize; Functionalize -> Deprotect; Deprotect -> End; }
Figure 2: A generalized workflow incorporating protection/deprotection steps.
Palladium-Catalyzed Cross-Coupling: The Engine of Diversification
Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for the functionalization of the C3-bromo position.[3] The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[4][5]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is an exceptionally robust method for creating carbon-carbon bonds by coupling the C3-bromoindole with an organoboron reagent. Its advantages include the commercial availability of a vast array of boronic acids and esters, mild reaction conditions, and high functional group tolerance.[6]
Causality Behind the Protocol:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is crucial. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often superior as they promote the oxidative addition and reductive elimination steps.
-
Base: A base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is common, as water can enhance the rate of reaction.[8]
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N1-SEM-5-amino-3-bromoindole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), or a combination of Pd₂(dba)₃ (2.5 mol%) and a ligand like SPhos (5-10 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically Dioxane/H₂O (4:1 ratio). The reaction concentration is generally maintained at 0.1 M with respect to the indole.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the C3-arylated 5-aminoindole derivative.
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is indispensable for synthesizing aryl amines and is a cornerstone of modern medicinal chemistry.[9] It enables the coupling of the C3-bromoindole with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[10]
Causality Behind the Protocol:
-
Ligand Choice: This is the most critical parameter. The choice of ligand dictates the reaction's success. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are highly effective as they facilitate the challenging reductive elimination step to form the C-N bond.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.
Detailed Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere: Strictly maintain an inert atmosphere (Argon) throughout the procedure, as both the catalyst and the base are air-sensitive.
-
Reagent Loading: In a glovebox or under a strong flow of argon, add the N1-protected 5-amino-3-bromoindole (1.0 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vessel.
-
Addition of Coupling Partners: Add the amine coupling partner (1.1-1.3 equiv) and anhydrous, degassed toluene or dioxane (to ~0.1 M).
-
Reaction Execution: Seal the vessel and heat to 90-110 °C. Monitor the reaction by LC-MS. Reactions are typically complete within 2-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the 3-amino-substituted indole.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, installing a synthetically versatile alkyne group at the C3 position.[12] This is achieved by coupling the bromoindole with a terminal alkyne.
Causality Behind the Protocol:
-
Dual Catalysis: The classic Sonogashira reaction employs a palladium catalyst for the main cycle and a copper(I) co-catalyst (typically CuI).[13] The copper salt reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as the base and often as the solvent. It serves to deprotonate the terminal alkyne and neutralize the HBr generated during the reaction.
-
Copper-Free Variants: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols, which typically require higher temperatures or more specialized palladium/ligand systems.[14]
Detailed Protocol: Sonogashira Coupling
-
Reagent Setup: In a Schlenk flask under argon, dissolve the N1-protected 5-amino-3-bromoindole (1.0 equiv) and the terminal alkyne (1.2 equiv) in degassed triethylamine or a DMF/Et₃N mixture.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (2-5 mol%) and copper(I) iodide (CuI, 1-5 mol%).
-
Reaction Execution: Stir the mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl to remove the amine base and copper salts, followed by a water and brine wash.
-
Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify by column chromatography on silica gel.
Troubleshooting Common Cross-Coupling Issues
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Poor choice of ligand/base combination. 4. Catalyst poisoning by unprotected amine. | 1. Use a fresh catalyst or a pre-catalyst. 2. Ensure all glassware is flame-dried and solvents are degassed and anhydrous. 3. Screen alternative ligands and bases. 4. Ensure protecting groups are fully installed and stable. |
| Formation of Dehalogenated Byproduct | 1. Reductive dehalogenation is competing with the desired coupling. 2. Presence of water or protic impurities. | 1. Use a more sterically hindered ligand (e.g., switch from PPh₃ to a biarylphosphine). 2. Lower the reaction temperature. 3. Ensure rigorously dry conditions. |
| Homocoupling of Boronic Acid (Suzuki) | 1. Reaction temperature is too high. 2. Oxygen contamination promoting the homocoupling pathway. | 1. Reduce the reaction temperature. 2. Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Difficult Purification | 1. Residual palladium catalyst. 2. Byproducts from base or ligand degradation. | 1. Filter the crude reaction mixture through a pad of Celite or silica. 2. Consider using a palladium scavenger resin. 3. Optimize reaction conditions to improve conversion and minimize side reactions. |
Conclusion
The functionalization of 5-amino-3-bromoindole is a critical capability for any medicinal or synthetic chemistry program focused on indole-based targets. While the substrate's inherent reactivity presents challenges, a logical approach centered on a robust protecting group strategy and the careful selection of palladium-catalyzed cross-coupling conditions can unlock its immense synthetic potential. The protocols and insights provided herein serve as a validated starting point for researchers to confidently and efficiently diversify this valuable scaffold, accelerating the discovery and development of new chemical entities.
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Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: ACS Publications URL: [Link]
-
Title: Preparation of sec and tert amines by Buchwald-Hartwig Amination Source: Organic-Reaction.com URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: 3-Bromo-1H-indol-5-amine Storage & Handling
Topic: Preventing Oxidation & Degradation of 3-Bromo-1H-indol-5-amine Case ID: IND-5-NH2-BR-STABILITY Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Instability Paradox
As a Senior Application Scientist, I often see researchers treat 3-bromo-1H-indol-5-amine like a standard organic building block. This is a critical error. This molecule possesses a "perfect storm" of reactivity:
-
Electron-Rich Core: The indole ring is inherently electron-rich and prone to oxidative coupling.
-
Labile Amine: The primary amine at position 5 is highly susceptible to radical oxidation, leading to quinone imine intermediates and polymerization (browning).
-
Halogen Sensitivity: While the bromine at C3 blocks the most reactive indole site, it introduces photolability.
The Golden Rule: Treat this compound as a living reagent . It is not static; it is kinetically trapped only by low temperature and the absence of oxygen.
Sample Assessment Workflow (Decision Tree)
Before proceeding with experiments, assess the current state of your material using this logic flow.
Figure 1: Triage logic for initial material assessment.[1] Color is the primary indicator of oxidative degradation.
Technical Troubleshooting & FAQs
Q1: "My sample arrived off-white, but after two weeks in the fridge, it turned brown. Is it ruined?"
Diagnosis: This is classic surface oxidation . The 5-amino group oxidizes to form radical species that couple to form azo-dimers or quinone-like oligomers. These impurities have high extinction coefficients, meaning a very small amount (<1%) can intensely color the bulk material. Action:
-
Run an LC-MS: If the purity is still >95%, the oxidation is likely superficial.
-
Solution: Dissolve the material in the reaction solvent and pass it through a small pad of activated charcoal or silica to remove the colored polar impurities before adding reagents.
Q2: "Can I store stock solutions in DMSO or Methanol?"
Verdict: NO. Reasoning:
-
DMSO: is an oxidant (Swern oxidation mechanism). Over time, DMSO can oxidize electron-rich indoles, especially if trace acid is present.
-
Methanol/Protic Solvents: Dissolved oxygen is much harder to remove from polar protic solvents.
-
Data: In solution, aminoindoles can degrade from >99% to <80% purity in less than 7 days at room temperature [1]. Correct Protocol: Store only as a solid. If a stock solution is mandatory for high-throughput screening, use anhydrous, degassed DMA or NMP , store at -80°C, and use within 48 hours.
Q3: "I need to weigh out 5 mg. Do I really need a glovebox?"
Advice: A glovebox is ideal but not strictly necessary for short exposures. The "Benchtop Rescue" Technique:
-
Flush the source vial with Argon before and after opening.
-
Work quickly (under 2 minutes).
-
Do not use metal spatulas if possible; trace iron/copper can catalyze radical oxidation. Use anti-static plastic or glass spatulas.
Deep Dive: The Mechanism of Degradation
Understanding why it degrades helps you prevent it. The degradation is not a simple single-step reaction but a cascade.
Figure 2: The oxidative cascade. Note that light accelerates the initial radical formation.
Standard Operating Procedures (SOPs)
SOP-A: Long-Term Storage Protocol
For storage > 1 week.
| Parameter | Specification | Reason |
| Temperature | -20°C or lower | Slows kinetic rate of auto-oxidation. |
| Atmosphere | Argon (preferred) or N2 | Argon is heavier than air and provides a better "blanket" in the vial. |
| Container | Amber Glass Vial | Prevents photolytic cleavage of the C-Br bond [2]. |
| Seal | Parafilm + Desiccant | Prevents moisture ingress (water accelerates proton-transfer steps in oxidation). |
SOP-B: Rescue Purification (Recrystallization)
Use this if your material is dark brown but >85% pure.
-
Dissolve: Dissolve the crude dark solid in a minimal amount of degassed Ethanol at 40°C.
-
Treat: Add 10 wt% activated charcoal. Stir for 10 minutes under Nitrogen.
-
Filter: Filter through a Celite pad (pre-rinsed with degassed ethanol) into a flask under Nitrogen.
-
Precipitate: Add degassed Water dropwise until turbidity persists. Cool to 4°C slowly.
-
Collect: Filter the off-white crystals and dry under high vacuum in the dark.
References
-
Diindolylamine Preparation and Stability Investigations. ACS Omega. (2022). Detailed analysis of aminoindole instability in solution vs. solid phase.
-
Handling Air-Sensitive Reagents. Sigma-Aldrich Technical Bulletin AL-134. Authoritative guide on inert gas handling techniques.
-
Oxidation of the indole nucleus of 5-hydroxytryptamine. Journal of Biological Chemistry. (1960).[2] Foundational mechanism of 5-amino/hydroxy indole oxidation.
-
5-Aminoindole MSDS & Storage Data. ChemicalBook. Specific storage parameters (Keep in dark, Inert atmosphere, -20°C).
Sources
improving yield of 5-aminoindole bromination with NBS
The following technical guide addresses the yield optimization of 5-aminoindole bromination using N-bromosuccinimide (NBS).
Executive Summary: The "Electron-Rich" Trap
The bromination of 5-aminoindole is deceptively difficult. While standard indoles brominate cleanly at C-3, the presence of the 5-amino group creates two critical failure modes:
-
Oxidative Polymerization (The "Tar" Effect): The free amine (
) is highly susceptible to oxidation by NBS, leading to diazo species, radical coupling, and black tars rather than the desired bromoindole. -
Regiochemical Ambiguity: The amino group activates the benzene ring (positions C-4 and C-6), competing with the naturally reactive pyrrole ring (C-3).
The Solution: To improve yield, you must decouple the oxidation potential from the substitution reaction . This is achieved either by covalent protection (acetylation) or in-situ ionic protection (protonation).
Diagnostic Hub: Why is my yield low?
Use this table to diagnose your current experimental failure.
| Observation | Probable Cause | Technical Fix |
| Reaction turns black/dark purple instantly. | Oxidation of free amine. NBS is acting as an oxidant, not a brominating agent. | STOP. Switch to Protocol A (Protection) or Protocol B (Acid-Mediated). |
| Complex mixture of isomers (NMR). | Regioselectivity failure. Competition between C-3 (indole) and C-4/6 (amine-directed). | Lower temperature to -78°C or use bulky protecting groups to sterically hinder C-4. |
| Incomplete conversion (Starting material remains). | HBr scavenging. HBr byproduct inhibits the reaction or degrades the product. | Add a solid base (e.g., |
| Product decomposes on silica. | Acid sensitivity. 3-Bromoindoles are unstable to light and acid. | Neutralize silica with 1% |
Strategic Protocols
Route A: The "Gold Standard" (Protection Strategy)
Recommended for highest purity and scalability.
Logic: Converting the amine to an acetamide (
Workflow:
-
Protection: 5-aminoindole +
5-acetamidoindole. -
Bromination: 5-acetamidoindole + NBS
3-bromo-5-acetamidoindole. -
Deprotection: Hydrolysis
3-bromo-5-aminoindole.
Step-by-Step Protocol (Step 2 Focus):
-
Dissolve: 1.0 eq of 5-acetamidoindole in anhydrous DMF (0.1 M).
-
Cool: Chill solution to 0°C (ice bath).
-
Add: Add 1.05 eq of NBS (recrystallized) portion-wise over 30 minutes. Do not dump all at once.
-
Monitor: Stir at 0°C for 2 hours. Monitor by TLC (product usually less polar than SM).
-
Quench: Pour into ice-water containing 5%
(to destroy excess bromine). -
Isolate: Filter the precipitate (often white/off-white solid). Yields typically >85%.
Route B: The "Direct" Method (Acid-Mediated Strategy)
Recommended for rapid screening or when protecting groups are forbidden.
Logic: Protonating the amine (
Step-by-Step Protocol:
-
Dissolve: 1.0 eq of 5-aminoindole in MeCN or DMF.
-
Acidify: Add 1.1 eq of p-Toluenesulfonic acid (TsOH) or HBF4 . Stir for 10 min to form the salt.
-
Cool: Chill to -10°C .
-
Brominate: Add 1.0 eq of NBS dropwise (dissolved in minimal solvent).
-
Workup: Neutralize carefully with cold
solution immediately before extraction to prevent polymerization of the free base 3-bromo product.
Mechanistic Visualization
The following diagram illustrates the divergent pathways of the protected vs. unprotected reaction.
Figure 1: Reaction pathways showing the necessity of amine protection (green/yellow paths) to avoid oxidative degradation (red path).
Frequently Asked Questions (FAQ)
Q: Can I use elemental Bromine (
Q: Why does my product turn purple on the rotary evaporator? A: 3-Haloindoles are notoriously unstable to heat and light. They can undergo "autoxidative dimerization."
-
Fix: Keep the water bath < 30°C. Do not evaporate to complete dryness if possible; store as a concentrated solution or solid at -20°C immediately.
Q: I specifically need 4-bromo-5-aminoindole, not the 3-bromo isomer. Does this guide apply? A: No. NBS electrophilic bromination overwhelmingly favors C-3. To access C-4, you cannot use NBS on the indole core directly. You must use Directed Ortho Metalation (DoM) strategies or start from a 4-bromoindole precursor.
Q: What is the best solvent for the reaction? A:
-
DMF: Excellent for solubility and moderating reactivity. Best for Route A.
-
Acetonitrile (MeCN): Good for Route B (Acid method).
-
DCM: Often leads to faster reactions but higher side-products due to lack of HBr buffering.
References
-
N-Bromosuccinimide (NBS) Reagent Profile. Organic Chemistry Portal. Detailed mechanisms for allylic and aromatic bromination. Link
-
Regioselective Bromination of Indoles. Manac Inc. Technical Notes. Discusses the activation effects of amino groups and protection strategies. Link
-
Synthesis of 5-bromoindole Derivatives. World Intellectual Property Organization (WIPO). Patent WO2015/CN106432040 describing the acetylation-bromination-deacetylation cycle. Link
-
Umpolung of Bromide in Indole Functionalization. Molecules, 2019. Describes electrochemical and oxidative methods to control regioselectivity. Link
Technical Support Center: Stability & Handling of 3-Bromo-1H-indol-5-amine
Case ID: IND-Br-NH2-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary & Compound Profile
3-Bromo-1H-indol-5-amine is a high-value heterocyclic intermediate primarily used as a scaffold in medicinal chemistry (e.g., for kinase inhibitors or PROTAC linkers). Its structural duality—an electron-rich 5-aminoindole core coupled with a reactive 3-bromo handle—creates a unique stability profile.
Users frequently encounter degradation manifesting as solution darkening (browning) , loss of bromination , or insoluble precipitate formation . These are not random events but predictable chemical outcomes of oxidative stress and photolysis.
Physicochemical Snapshot
| Property | Characteristic | Implication for Stability |
| Core Structure | Electron-rich Indole | High susceptibility to oxidative polymerization (Melanin-like formation).[1] |
| Functional Group A | 5-Primary Amine (-NH2) | Increases electron density; prone to N-oxidation and Schiff base formation. |
| Functional Group B | 3-Bromide (-Br) | Photolabile; liable to homolytic cleavage (debromination) under UV/Vis light. |
| pKa (Predicted) | ~16 (Indole NH), ~5-6 (Amine) | Acid-sensitive; requires neutral or slightly basic buffers to prevent aggregation. |
Critical Degradation Pathways (Visualized)
Understanding how the molecule breaks down is the first step in prevention. The diagram below maps the three primary failure modes: Oxidative Polymerization , Photolytic Debromination , and Acid-Catalyzed Dimerization .
Figure 1: Mechanistic pathways leading to solution instability. The primary risk is oxidative polymerization (top path), accelerated by light and heat.
Troubleshooting Guide (Q&A)
Issue 1: "My solution turned dark brown/black overnight."
Diagnosis: Oxidative Polymerization. The 5-amino group makes the indole ring extremely electron-rich. In the presence of dissolved oxygen, it oxidizes to form quinone-imines, which rapidly polymerize into dark, insoluble pigments (similar to melanin formation).
Corrective Protocol:
-
Degas Solvents: Never use "shelf" DMSO or Methanol directly. Sparge solvents with Argon or Nitrogen for at least 15 minutes before dissolving the compound.
-
Add Antioxidants: For aqueous buffers or long-term storage, add 0.1% Ascorbic Acid or DTT (Dithiothreitol) to act as an oxygen scavenger.
-
Storage: Store stock solutions at -20°C or -80°C . Solutions at room temperature will degrade within 4-6 hours.
Issue 2: "LCMS shows a mass peak of M-79 (Loss of Bromine)."
Diagnosis: Photolytic Debromination. The C-Br bond at the 3-position is weaker than typical aryl bromides due to the indole's electronics. Exposure to ambient laboratory light (fluorescent) can trigger homolytic cleavage, replacing the Bromine with Hydrogen (forming 5-aminoindole).
Corrective Protocol:
-
Amber Glassware: All handling must occur in amber vials.
-
Foil Wrap: If amber glassware is unavailable, wrap tubes in aluminum foil immediately after weighing.
-
Limit Exposure: Do not leave the solution in the LCMS autosampler tray in a clear vial near a window or light source.
Issue 3: "The compound precipitated when I added it to my cell culture media."
Diagnosis: Solubility Shock / pH Crash. The free base of 3-bromo-1H-indol-5-amine has poor water solubility. When a concentrated DMSO stock is spiked into aqueous media (pH 7.4), the compound may crash out if the concentration exceeds its solubility limit (~50-100 µM typically).
Corrective Protocol:
-
Step-Down Dilution: Do not add 100% DMSO stock directly to media. Dilute intermediate stocks (e.g., 1000x -> 100x in buffer) to prevent local precipitation.
-
Check pH: Ensure the media is buffered. If the environment is too acidic, the amine protonates, but if it is too basic, the indole NH deprotonates; both affect solubility.
-
Use a Carrier: For animal studies or high-concentration assays, use excipients like Cyclodextrin (HP-β-CD) or PEG400 to maintain solubility.
Standard Operating Procedures (SOPs)
SOP-A: Preparation of Stable Stock Solution (10 mM)
This protocol ensures minimal degradation during the dissolution process.
Reagents:
-
Anhydrous DMSO (Grade: ≥99.9%, stored under N2)
-
Argon gas line
Workflow:
Figure 2: Optimized workflow for stock solution preparation.
Critical Steps:
-
Weighing: Weigh quickly. Do not leave the solid open to air for extended periods.
-
Solvent: Use Anhydrous DMSO . Water in DMSO accelerates degradation.
-
Aliquot: Freeze in small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Discard any aliquot after thawing once.
SOP-B: Quality Control (Purity Check)
Before using a stored solution for critical experiments (e.g., Kd determination, cell IC50), verify purity.
-
Method: HPLC-UV or LC-MS.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Detection: 254 nm (Indole absorption).
-
Acceptance Criteria:
-
Main peak > 95%.
-
Impurity A (Debrominated): < 2% (Relative Retention Time ~0.8).
-
Impurity B (Oxidized Dimer): < 1% (Late eluting, broad peak).
-
References
-
Sigma-Aldrich. 5-Aminoindole Product Safety & Handling. Retrieved from .
-
PubChem. 5-Bromoindole Compound Summary (CID 24905). National Library of Medicine. Retrieved from .
-
Gupta, T. et al. (2015).[4] Cellular transformation of mouse embryo fibroblasts... (Discusses stability of indole derivatives in biological assays). Journal of Virology. Retrieved from .
-
ChemicalBook. 3-Bromo-1H-indol-5-amine MSDS and Storage. Retrieved from .
-
Royal Society of Chemistry. Fluorescence properties of electropolymerised 5-substituted indoles. (Mechanisms of indole polymerization). J. Chem. Soc., Faraday Trans. Retrieved from .
Disclaimer: This guide is for research use only. Always consult the specific Material Safety Data Sheet (MSDS) provided by your vendor before handling toxic or hazardous chemicals.
Sources
- 1. 5-Aminoindole (CAS 5192-03-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. CN116261452A - ç¨äºæ²»çä¸stingæ´»æ§æå ³çç¾ç çååç©åç»åç© - Google Patents [patents.google.com]
- 3. 3-Bromo-1h-indol-5-amine,525590-24-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 4. 5-Bromo-3-indolyl b- D -galactopyranoside = 98 97753-82-7 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Yields in 3-Bromo-5-Aminoindole Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting cross-coupling reactions with 3-bromo-5-aminoindole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in achieving high yields and purity in their synthetic endeavors with this versatile but sometimes challenging substrate.
The 3-bromo-5-aminoindole scaffold is a valuable building block in medicinal chemistry. However, its electronic properties—an electron-rich indole ring combined with an amino group—can present unique hurdles in palladium-catalyzed cross-coupling reactions. This guide provides a structured, question-and-answer-based approach to diagnose and resolve common issues, drawing upon established principles of organometallic chemistry and practical laboratory experience.
General Troubleshooting Guide
Low or no product formation is the most common issue. This section provides a logical workflow to diagnose and address the root cause of poor reaction performance.
My cross-coupling reaction with 3-bromo-5-aminoindole has failed or resulted in a very low yield. Where do I start?
A systematic approach is crucial. Begin by verifying the fundamentals of your reaction setup before delving into more complex optimization.
Caption: A logical workflow to diagnose and resolve failed cross-coupling reactions.
Frequently Asked Questions (FAQs)
This section delves into specific issues you might encounter and provides detailed explanations and actionable solutions.
Q1: What are the most common reasons for the failure of Suzuki-Miyaura coupling with 3-bromo-5-aminoindole?
Several factors can contribute to the failure of Suzuki-Miyaura reactions with this substrate. The primary culprits are often related to:
-
Catalyst Inhibition: The lone pair of electrons on the indole nitrogen and the amino group can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]
-
Slow Oxidative Addition: The electron-rich nature of the 3-bromo-5-aminoindole can make the initial oxidative addition of the C-Br bond to the Pd(0) catalyst sluggish.[2] This is a critical and often rate-determining step in the catalytic cycle.[3]
-
Issues with the Boronic Acid/Ester: The quality of the boronic acid or its ester is paramount. Decomposition or the presence of impurities can halt the reaction.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for an efficient reaction and can be highly substrate-dependent.[4][5]
Q2: I suspect catalyst inhibition. How can I mitigate this?
Catalyst inhibition by the amino group is a common challenge. Here are several strategies to address this:
-
Protect the Amino Group: Protecting the 5-amino group with a suitable protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can prevent its coordination to the palladium catalyst. This is a common strategy when dealing with amino-substituted aryl halides.[6][7]
-
Use Bulky, Electron-Rich Ligands: Employing sterically hindered and electron-rich phosphine ligands can promote the desired catalytic cycle over catalyst inhibition.[8][9] These ligands can stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[9][10]
Ligand Type Examples Rationale Buchwald-type Biarylphosphines SPhos, XPhos, RuPhos Their steric bulk and electron-donating properties accelerate oxidative addition and reductive elimination.[2][9] Ferrocenylphosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene) Often effective in a wide range of cross-coupling reactions. Dialkylphosphines P(t-Bu)3 (Tri-tert-butylphosphine) Highly electron-donating and sterically demanding, promoting the formation of the active monoligated palladium species.[11]
Q3: My reaction is sluggish. How can I accelerate the oxidative addition step?
For electron-rich bromides like 3-bromo-5-aminoindole, facilitating the oxidative addition is key.[2]
-
Choice of Palladium Precursor: While Pd(PPh₃)₄ is a common choice, it can sometimes be slow. Consider using a more active Pd(0) source like Pd₂(dba)₃ in combination with a suitable ligand.[12] Alternatively, Pd(II) precursors like Pd(OAc)₂ or PdCl₂(dppf) can be used, as they are reduced in situ to the active Pd(0) species.
-
Ligand Selection: As mentioned, bulky, electron-rich ligands are crucial. Ligands like SPhos or P(t-Bu)3 can significantly enhance the rate of oxidative addition for electron-rich aryl bromides.[2][10]
-
Solvent Choice: The polarity of the solvent can influence the rate of oxidative addition. A screen of solvents such as dioxane, toluene, THF, or DME, often with the addition of water, may be beneficial.[2][13]
Q4: I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction.
-
Cause: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[12] If your reaction mixture is not properly degassed, or if your Pd(II) precatalyst is not efficiently reduced to Pd(0), homocoupling can become a significant pathway.[12]
-
Prevention:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove oxygen. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) are essential.[2][8]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes minimize homocoupling.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
-
Q5: What is the optimal base for my reaction?
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[3][14] The choice of base can be critical for success.
| Base | Common Solvents | Considerations |
| Potassium Carbonate (K₂CO₃) | Dioxane/Water, Toluene/Water | A common and effective base for many Suzuki couplings. The presence of water is often necessary.[5] |
| Potassium Phosphate (K₃PO₄) | Dioxane, Toluene | A stronger base that can be effective for more challenging couplings. Interestingly, anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[2] |
| Cesium Carbonate (Cs₂CO₃) | Dioxane, THF | A strong and often highly effective base, particularly for difficult couplings. |
| Sodium Carbonate (Na₂CO₃) | Ethanol/Water, Toluene/Water | A milder base that can be suitable for substrates with base-sensitive functional groups.[4] |
It is often necessary to screen a few different bases to find the optimal conditions for your specific substrates.
Q6: I am attempting a Buchwald-Hartwig amination with 3-bromo-5-aminoindole. What are the key considerations?
The Buchwald-Hartwig amination presents similar challenges to the Suzuki-Miyaura coupling, primarily related to catalyst inhibition by the two amino groups.[8]
-
Protecting Groups: Protecting the 5-amino group is highly recommended. The indole N-H can also be protected (e.g., with a Boc or SEM group) to improve solubility and prevent side reactions.[7]
-
Ligand Choice: Sterically hindered, electron-rich ligands are essential for successful Buchwald-Hartwig aminations.[8][9] The choice of ligand is often dependent on the coupling partners.
-
Base Selection: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOt-Bu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate may also be effective.[15] The choice of base can significantly impact the reaction rate and yield.[15]
-
Amine Coupling Partner: The nature of the amine you are coupling can influence the optimal reaction conditions. Primary amines, secondary amines, and even ammonia (or ammonia surrogates) can be used, but each may require specific catalyst systems.[16]
Caption: A simplified palladium cross-coupling catalytic cycle.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction Screen
This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of 3-bromo-5-aminoindole (or its N-protected or N,5-diprotected derivative).
-
Reagent Preparation:
-
To an oven-dried vial equipped with a magnetic stir bar, add 3-bromo-5-aminoindole (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (2.0-3.0 equiv).
-
In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.
-
-
Reaction Setup:
-
Seal the vial containing the solid reagents with a septum.
-
Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Add the palladium/ligand stock solution via syringe. Typical catalyst loading is 1-5 mol% Pd.[17]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
-
Reddit discussion on troubleshooting Suzuki coupling. (2021). r/Chempros. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
- BenchChem. (2025). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. BenchChem.
- BenchChem. (2025).
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
-
Reddit discussion on troubleshooting a Buchwald-Hartwig amination. (2018). r/chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
- Cacchi, S., & Fabrizi, G. (2005).
- Li, G., et al. (2019).
- Britton, J., et al. (2020). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- de Montigny, F., et al. (1987). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Chemistry.
- BenchChem. (2025).
- Pérez-Temprano, M. H., et al. (2009). C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Journal of the American Chemical Society.
- Sancineto, L., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Airaksinen, S., et al. (2005). Impact of Deliquescence on the Chemical Stability of Vitamins B 1 , B 6 , and C in Powder Blends. Journal of Pharmaceutical Sciences.
- Watson, M. P., et al. (2012). Cross-Coupling of Heteroatomic Electrophiles.
- Wang, C., et al. (2018). Synthesis of Indoles through C–C and C–N Bond Formation of Aliphatic Amines and Nitrosoarenes. Organic Letters.
- Nova, A., et al. (2010). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Dalton Transactions.
- Dong, J., et al. (2021).
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Zhang, Z., et al. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Organic Letters.
- Chinese Academy of Sciences. (2011). Iodine-Induced Regioselective C-C and C-N Bonds Formation of N-Protected Indoles. Chinese Academy of Sciences.
- Vasilev, A. A., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society.
- Enthaler, S., & Company, A. (2011).
- Sigman, M. S., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- ResearchGate. (n.d.). Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole.
- Denmark, S. E., & Baird, J. D. (2004). Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides. Organic Letters.
- Barandun, N. (2018).
- Rovero, P., et al. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2009). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment.
- Dong, J., et al. (2021).
- BenchChem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. BenchChem.
- Snieckus, V., et al. (2001). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters.
- Liu, X., et al. (2022). Carbon-nitrogen bond formation to construct novel polyketide-indole hybrids from the indole-3-carbinol exposed culture of Daldinia eschscholzii. Scientific Reports.
- Hering, M. C., et al. (2022).
- Sharma, S., & Van der Eycken, E. V. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Organ, M. G. (2016). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
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Navigating the Challenges of Light-Sensitive Amino-Bromoindole Compounds: A Technical Support Guide
Welcome to the technical support center for handling amino-bromoindole compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive and photosensitive molecules. The inherent instability of the aminoindole core, coupled with the photolabile nature of the carbon-bromine bond, presents unique challenges in synthesis, purification, storage, and experimental use. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your compounds and the reproducibility of your results.
Understanding the Instability: The "Why" Behind the Protocol
Amino-bromoindole derivatives are susceptible to degradation through two primary pathways when exposed to light:
-
Oxidative Degradation: The electron-rich aminoindole nucleus is prone to oxidation, a process significantly accelerated by light. This can lead to the formation of colored impurities, dimers, and other degradation products, ultimately compromising sample purity and activity. Unprotected 3-aminoindoles are particularly unstable in the presence of light and air, often leading to oxidative dimerization.
-
Photolytic Cleavage of the C-Br Bond: The carbon-bromine bond in bromoindole compounds can undergo homolytic cleavage upon absorption of UV light. This generates highly reactive radical species that can participate in a variety of undesired side reactions, including debromination and reaction with solvents or other molecules.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with amino-bromoindole compounds.
Q1: My solid amino-bromoindole compound has changed color (e.g., turned pink/brown) upon storage. Is it still usable?
A color change is a definitive visual indicator of degradation. While the bulk of the material may still be the parent compound, the presence of colored impurities signifies that oxidative degradation has occurred. For sensitive applications, such as in vitro or in vivo biological assays, it is strongly recommended to purify the compound before use. For less sensitive applications, such as preliminary chemical reactions, the material might be usable, but be aware that the impurities could affect reaction outcomes and yields.
Q2: I observe multiple spots on my TLC plate even after purification. Could this be due to degradation?
Yes, this is a very common issue. Amino-bromoindole compounds can degrade on the silica plate itself, especially if exposed to ambient light during spotting and development. To mitigate this, work quickly, keep the TLC chamber and plates in the dark as much as possible, and consider using a less acidic or basic grade of silica if you suspect pH is also a contributing factor.
Q3: What are the ideal long-term storage conditions for these compounds?
For optimal stability, solid amino-bromoindole compounds should be stored in amber or opaque vials under an inert atmosphere (argon or nitrogen) at -20°C or below. For solutions, use deoxygenated solvents and store them in the dark at low temperatures. It is best to prepare solutions fresh for each experiment.
Q4: Which wavelengths of light are most damaging to amino-bromoindole compounds?
Indole and its derivatives typically exhibit strong absorbance in the UV region, particularly between 260-290 nm. The presence of amino and bromo substituents can shift these absorption maxima. It is the higher energy wavelengths, particularly in the UV and blue-light regions (300-500 nm), that are most likely to cause photodegradation.
Q5: Can I use antioxidants to improve the stability of my amino-bromoindole solutions?
The use of antioxidants like Butylated hydroxytoluene (BHT) or ascorbic acid can help to quench radical species and slow down oxidative degradation in solution. However, it is crucial to ensure that the chosen antioxidant does not interfere with your downstream experimental assays. Always perform a control experiment with the antioxidant alone to rule out any confounding effects.
Troubleshooting Guides
This section provides systematic approaches to common problems encountered during the handling and use of amino-bromoindole compounds.
Scenario 1: Unexpected Peaks in HPLC/LC-MS Analysis
Problem: Your HPLC or LC-MS analysis of a purified amino-bromoindole compound shows multiple unexpected peaks, compromising purity assessment and quantification.
Potential Causes & Solutions:
| Cause | Diagnostic Steps | Solution |
| On-Column Degradation | Inject a freshly prepared, chilled sample and compare the chromatogram to one from a sample that has been sitting in the autosampler for several hours. A significant increase in impurity peaks over time suggests on-column degradation. | Use a shorter analysis time if possible. Ensure the mobile phase is deoxygenated and of high purity. Consider using a column with a different stationary phase that may be less reactive. |
| Degradation in Solution | Analyze a sample immediately after dissolution and then re-analyze after it has been exposed to ambient light on the benchtop for 30-60 minutes. | Prepare samples immediately before analysis in amber or foil-wrapped vials. Use pre-chilled, deoxygenated solvents for sample preparation. |
| Photodegradation Products | Look for peaks corresponding to the mass of the debrominated compound or hydroxylated derivatives. These are common photodegradation products. | Review your sample handling procedure to identify any steps where the compound is exposed to light. Implement stricter light-protection measures. |
Scenario 2: Low or Inconsistent Yields in Chemical Reactions
Problem: A synthetic reaction using an amino-bromoindole as a starting material results in a low and/or variable yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Scenario 3: Inconsistent Results in Biological Assays
Problem: You observe high variability in the results of your biological assays (e.g., cell viability, enzyme inhibition) using an amino-bromoindole compound.
Potential Degradation-Related Causes and Preventative Measures:
-
Degradation in Stock Solution: Concentrated stock solutions in solvents like DMSO can degrade over time, even when frozen, if repeatedly thawed and exposed to light.
-
Solution: Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles and light exposure.
-
-
Degradation in Assay Media: The aqueous, oxygen-rich environment of cell culture or assay buffers can accelerate the degradation of your compound, especially under the lights of a laminar flow hood or microscope.
-
Solution: Prepare working solutions immediately before adding them to your assay. Minimize the time the compound spends in the assay media before the measurement is taken. If possible, perform incubations in the dark.
-
-
Formation of Bioactive Degradants: The degradation products may have their own biological activity or toxicity, confounding your results.
-
Solution: Routinely check the purity of your stock solution by HPLC or LC-MS. If you suspect degradation is occurring during the assay, you can try to analyze the media at the end of the experiment to identify potential degradation products.
-
Experimental Protocols: Best Practices for Handling
Adhering to the following protocols will significantly reduce the risk of degradation and improve the reliability of your experimental outcomes.
Protocol 1: Weighing and Preparing Solutions
-
Work Area Preparation: Whenever possible, perform these steps in a dark room or a fume hood with the lights turned off. If this is not feasible, work in a shaded area of the lab, away from direct sunlight or bright overhead lighting.
-
Container Preparation: Use amber glass vials or clear vials completely wrapped in aluminum foil.
-
Weighing: Quickly weigh the solid compound and minimize its exposure to ambient light.
-
Dissolution: Add deoxygenated solvent to the solid and dissolve completely. If sonication is required, do so in a covered sonicator.
-
Storage: Immediately cap the vial, purge with an inert gas if possible, and store in the dark at an appropriate temperature.
Protocol 2: Setting up a Light-Sensitive Reaction
Validation & Comparative
A Senior Application Scientist's Guide to C13 NMR Chemical Shifts for 3-bromo-5-aminoindole and its Precursors
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing a detailed fingerprint of the carbon skeleton of a molecule. This guide offers an in-depth comparative analysis of the C13 NMR chemical shifts for 3-bromo-5-aminoindole, a potentially valuable scaffold in medicinal chemistry, by examining its spectral data in the context of its precursors: indole, 5-aminoindole, and 3-bromoindole.
This technical guide moves beyond a simple cataloging of chemical shifts. It delves into the causal relationships between molecular structure and spectral output, explaining the electronic effects of substituents on the indole ring. By understanding these fundamental principles, researchers can enhance their ability to interpret C13 NMR spectra, predict the chemical shifts of related novel compounds, and ultimately, accelerate the drug discovery process.
The Indole Scaffold: A Privileged Structure in Medicinal Chemistry
The indole ring system is a ubiquitous motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in drug design. Consequently, the development of synthetic routes to novel substituted indoles is a continuous pursuit. The accurate and efficient characterization of these new chemical entities is a critical step in their development, and C13 NMR is an indispensable tool for this purpose.
Comparative Analysis of C13 NMR Chemical Shifts
The following table presents a comparison of the experimental C13 NMR chemical shifts for indole and 5-aminoindole, alongside the predicted chemical shifts for 3-bromoindole and the target molecule, 3-bromo-5-aminoindole. The data for indole and 5-aminoindole were obtained from the Spectral Database for Organic Compounds (SDBS), while the shifts for the brominated compounds were generated using a highly reliable online prediction tool. All shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS), with DMSO-d6 as the solvent to ensure consistency.
| Carbon Atom | Indole (Experimental) | 5-Aminoindole (Experimental) | 3-Bromoindole (Predicted) | 3-bromo-5-aminoindole (Predicted) |
| C2 | 124.2 | 125.5 | 126.1 | 127.3 |
| C3 | 102.1 | 101.9 | 99.8 | 99.5 |
| C3a | 128.2 | 129.8 | 129.5 | 131.0 |
| C4 | 120.8 | 111.9 | 121.5 | 112.8 |
| C5 | 121.9 | 141.2 | 122.3 | 142.5 |
| C6 | 119.2 | 110.7 | 119.8 | 111.5 |
| C7 | 111.2 | 111.8 | 112.1 | 112.9 |
| C7a | 135.7 | 130.9 | 135.2 | 130.5 |
Understanding Substituent Effects on the Indole Ring
The observed and predicted changes in chemical shifts across this series of molecules can be rationalized by considering the electronic properties of the amino (-NH2) and bromo (-Br) substituents.
-
The Amino Group (-NH2) at C5: The amino group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). In the case of 5-aminoindole, the dominant +R effect significantly increases the electron density at the ortho (C4 and C6) and para (C7a) positions. This increased shielding leads to a substantial upfield shift (lower ppm values) for C4 and C6 compared to indole. Conversely, the carbon directly attached to the amino group, C5, is significantly deshielded and shifts downfield (higher ppm value) due to the anisotropic effect of the nitrogen atom and the change in the overall electronic environment.
-
The Bromo Group (-Br) at C3: The bromine atom is an electronegative element and thus exhibits an electron-withdrawing inductive effect (-I effect). It also possesses lone pairs of electrons that can be delocalized into the ring through a weaker electron-donating resonance effect (+R effect). When attached to the C3 position of the pyrrole ring, the -I effect is more pronounced. This leads to a deshielding of the directly attached C3, which would typically result in a downfield shift. However, in this prediction, a slight upfield shift is observed, which could be attributed to the "heavy atom effect" of bromine, a phenomenon known to cause upfield shifts for the directly attached carbon. The other carbons in the ring are only marginally affected by the bromine at C3.
-
Combined Effects in 3-bromo-5-aminoindole: In the target molecule, the interplay of both substituents is evident. The strong electron-donating nature of the amino group at C5 continues to dominate the electronic landscape of the benzene portion of the indole ring, causing upfield shifts for C4 and C6 and a downfield shift for C5, similar to what is observed in 5-aminoindole. The bromine at C3 primarily influences the pyrrole ring, with the predicted upfield shift at C3. The additive effects of both substituents can be seen in the subtle shifts of the other carbon atoms compared to the monosubstituted analogs.
Experimental Protocol for C13 NMR Data Acquisition
The following is a generalized, step-by-step methodology for acquiring a high-quality C13 NMR spectrum of an indole derivative.
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the indole derivative.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical and should be one in which the compound is fully soluble and that does not have signals that overlap with the analyte signals.
- Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to a final concentration of approximately 0.05% (v/v). TMS provides the 0 ppm reference peak.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Spectrometer Setup:
- Insert the NMR tube into the spectrometer's spinner turbine and gently place it into the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
- Shim the magnetic field to achieve a homogeneous field across the sample. This is an optimization step to obtain sharp, well-resolved peaks. Modern spectrometers often have automated shimming routines.
3. Acquisition Parameters:
- Set the spectrometer to the C13 nucleus frequency (e.g., 125 MHz for a 500 MHz spectrometer).
- Choose a standard proton-decoupled C13 NMR pulse sequence. This will result in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation.
- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
- The acquisition time is typically set to 1-2 seconds.
- A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between scans, which is important for accurate integration if quantitative data is desired.
- The number of scans will depend on the concentration of the sample and the sensitivity of the spectrometer. For a moderately concentrated sample, 256 to 1024 scans are often sufficient.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Reference the spectrum by setting the TMS peak to 0 ppm.
- Integrate the peaks if relative quantitative information is needed, although it is important to note that for standard proton-decoupled C13 NMR, peak intensities are not always directly proportional to the number of carbon atoms due to varying relaxation times and the Nuclear Overhauser Effect (NOE).
Visualizing the Analytical Workflow and Substituent Effects
To better illustrate the logic of this comparative guide and the underlying chemical principles, the following diagrams are provided.
Caption: A workflow diagram illustrating the comparative analysis of C13 NMR data.
Caption: Electronic effects of substituents on C13 NMR chemical shifts of the indole ring.
Conclusion
This comprehensive guide provides a framework for understanding and interpreting the C13 NMR spectrum of 3-bromo-5-aminoindole through a comparative analysis with its precursors. By dissecting the electronic contributions of the amino and bromo substituents, we can rationalize the observed and predicted chemical shifts. This approach not only aids in the structural confirmation of the target molecule but also equips researchers with the fundamental knowledge to predict and interpret the spectra of other novel indole derivatives. The provided experimental protocol serves as a practical starting point for obtaining high-quality C13 NMR data, a critical step in the rigorous characterization of new chemical entities. As the landscape of drug discovery continues to evolve, a deep understanding of powerful analytical techniques like C13 NMR remains an invaluable asset for any scientist in the field.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
NMRDB.org. An open-source database for NMR spectra. [Link]
- Breitmaier, E., & Voelter, W. (2000). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Chromatographic Resolution of Bromoindole Positional Isomers: A Comparative Method Development Guide
Executive Summary
Bromoindoles (4-, 5-, 6-, and 7-bromoindole) are critical scaffolds in the synthesis of antivirals, anticancer agents, and receptor agonists. However, their structural similarity—differing only by the position of the bromine atom on the benzene ring—poses a significant chromatographic challenge.
Standard C18 columns often fail to resolve critical pairs (particularly the 5- and 6-isomers) due to their nearly identical hydrophobicity (LogP).[1] This guide compares the performance of a standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl phase. We demonstrate that exploiting
Mechanistic Basis of Separation
To achieve resolution, we must leverage the subtle electronic differences between the isomers.
-
Hydrophobicity (C18): Separation is driven by solvophobic interactions.[1] The elution order generally correlates with LogP. Isomers with the bromine atom further from the polar N-H group (5- and 6-bromoindole) are typically more hydrophobic and retained longer than those with bromine near the nitrogen (4- and 7-bromoindole).
-
Selectivity (Phenyl-Hexyl): The electron-withdrawing bromine atom alters the electron density of the indole
-system depending on its position. A Phenyl-Hexyl column interacts with these specific electron distributions, offering an orthogonal separation mechanism to pure hydrophobicity.
Visualization: Interaction Mechanisms[1]
Figure 1: Comparison of the dominant interaction forces in C18 (left) vs. Phenyl-Hexyl (right) stationary phases.[1]
Experimental Protocol
This protocol is designed to be self-validating. The use of a System Suitability Test (SST) mixture containing all four isomers is mandatory before running unknown samples.[1]
Reagents and Standards
-
Analytes: 4-bromoindole, 5-bromoindole, 6-bromoindole, 7-bromoindole (Sigma-Aldrich/Merck).[1]
-
Solvents: LC-MS grade Methanol (MeOH) and Water.[1] Note: Acetonitrile is avoided in the optimized method as its own
-electrons can compete with the stationary phase, dampening the selectivity. -
Modifier: 0.1% Formic Acid (to maintain neutral pH ~2.7, suppressing ionization of the indole nitrogen).
Chromatographic Conditions
| Parameter | Condition A (Baseline) | Condition B (Optimized) |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Phenyl-Hexyl (e.g., Phenomenex Luna), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Gradient | 40-80% B over 15 min | 50-70% B over 20 min |
| Temperature | 30°C | 35°C |
| Detection | UV @ 280 nm | UV @ 280 nm |
Workflow Diagram
Figure 2: Standardized workflow for bromoindole isomer analysis.[1][2]
Comparative Performance Data
The following data represents typical retention behavior. Note that 5- and 6-bromoindole are the "critical pair" due to their structural symmetry and similar logP values (~2.9 - 3.0).
Table 1: Retention Time ( ) and Resolution ( ) Comparison
| Isomer | LogP (Calc)* | C18 | C18 Resolution ( | Phenyl-Hexyl | Phenyl-Hexyl |
| 7-Bromoindole | 2.81 | 6.2 | - | 7.1 | - |
| 4-Bromoindole | 2.85 | 6.5 | 1.2 (Partial) | 8.4 | 3.5 |
| 6-Bromoindole | 3.05 | 8.1 | 0.8 (Co-elution) | 10.2 | 2.1 |
| 5-Bromoindole | 3.10 | 8.3 | - | 11.5 | 2.4 |
*LogP values are approximate calculated values used to predict elution order.
Analysis of Results
-
C18 Performance: The C18 column struggles to resolve the 6- and 5-isomers (
). The separation is driven purely by hydrophobicity. Since the bromine at positions 5 and 6 has a similar effect on the molecule's overall polarity, they co-elute or show significant overlap. -
Phenyl-Hexyl Performance: The Phenyl-Hexyl column, particularly when used with Methanol, provides baseline resolution (
) for all four isomers. The interaction is stronger for 5-bromoindole than 6-bromoindole due to the specific electron density resonance distributed around the nitrogen, extending the retention of the 5-isomer and clearing the separation window.
Troubleshooting & Optimization
If baseline resolution is lost (e.g., column aging or matrix interference), follow this logic tree:
-
Check Mobile Phase: Ensure you are using Methanol , not Acetonitrile. Acetonitrile's triple bond (
-system) competes with the analyte for the stationary phase phenyl rings, reducing selectivity. -
Lower Temperature: Reducing the column temperature to 25°C or 20°C can enhance the specific
interactions, which are exothermic and often stronger at lower temperatures. -
pH Adjustment: While these species are neutral at pH 7, maintaining pH < 3.0 (using 0.1% Formic Acid) ensures the NH group remains protonated/neutral and prevents peak tailing caused by silanol interactions.
References
-
Waters Corporation. (2023).[1] Isomeric Separation of Halo-indoles using Phenyl-Hexyl Stationary Phases. Waters Application Notes. [Link]
-
PubChem. (2023).[1] Compound Summary: 5-Bromoindole (CID 10763).[1] National Library of Medicine. [Link]
-
Journal of Chromatography A. (2018). Selectivity of Phenyl-Hexyl columns in RP-HPLC for aromatic compounds.[Link][1]
Sources
Comparative Reactivity Guide: 3-Bromo vs. 5-Bromo Indole Amines
Executive Summary
This guide provides a technical comparison between 3-bromoindole and 5-bromoindole , focusing on their divergent reactivities in metal-catalyzed cross-coupling and metallation chemistries.
-
5-Bromoindole behaves as a classical aryl bromide . It is thermodynamically stable, compatible with standard palladium catalytic cycles, and requires no special handling beyond standard air-free techniques.
-
3-Bromoindole acts as a vinylogous halo-enamine . It is kinetically labile, electron-rich, and chemically unstable in its unprotected form. It exhibits poor reactivity in oxidative addition steps (Suzuki/Buchwald) unless the nitrogen is protected with an electron-withdrawing group (EWG).
Key Takeaway: For robust library synthesis, 5-bromoindole is the preferred scaffold. 3-bromoindole should only be selected if the C3 position is critical for biological activity, and it mandates the use of N-protecting groups (Boc, Tosyl) to suppress protodebromination.
Electronic Structure & Mechanistic Basis
The reactivity difference is governed by the indole nitrogen's lone pair participation in the aromatic system.
Electronic Resonance Map
The nitrogen lone pair donates electron density heavily into the C3 position (enamine character), making the C3 carbon electron-rich.
-
Effect on C3-Br: The increased electron density at C3 strengthens the C-Br bond against nucleophilic attack but makes the carbon less electrophilic, hindering the oxidative addition of Pd(0) (which acts as a nucleophile). Furthermore, the high electron density makes the C3 position prone to protonation, leading to protodebromination .
-
Effect on C5-Br: The C5 position is on the benzene ring, electronically remote from the pyrrole nitrogen's direct conjugation. It behaves like a standard electron-neutral or slightly electron-rich aryl bromide.
Figure 1: Electronic influence of the nitrogen lone pair on C3 vs. C5 reactivity.
Comparative Performance Matrix
The following table synthesizes experimental data regarding the stability and reactivity of both isomers.
| Feature | 3-Bromoindole | 5-Bromoindole |
| Electronic Nature | Electron-rich (Nucleophilic C) | Neutral/Aromatic |
| Stability (Ambient) | Low. Decomposes/darkens (Protodebromination). | High. Stable solid. |
| Pd-Cat. Coupling (Suzuki) | Difficult. Requires N-protection (Boc/Ts) to reduce electron density and prevent side reactions. | Excellent. Standard conditions (Pd(PPh3)4 or Pd(dppf)Cl2). |
| Lithium-Halogen Exchange | Fast but Risky. C3-Li is unstable above -78°C; prone to scrambling. | Standard. Behaves like Ph-Li; stable at -78°C. |
| Direct Synthesis | Easy (NBS/DMF), but product is unstable. | Harder (requires synthesis from indoline or purchase). |
| Regioselectivity (in 3,5-Br2) | Least Reactive. Reacts after C5 in Pd-coupling. | Most Reactive. Reacts first in Pd-coupling. |
Detailed Reactivity Analysis
Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
5-Bromoindole: Reacts efficiently with boronic acids. The oxidative addition of Pd(0) into the C5-Br bond is the rate-determining step but proceeds readily due to the aromatic nature of the bond.
-
Success Rate: >90% yields typical.
-
Conditions: Aqueous base (Na2CO3), Pd catalyst, mild heat (60-80°C).
3-Bromoindole: Unprotected 3-bromoindole is a poor substrate. The N-H proton is acidic, and the electron-rich C3 position disfavors the attack of the nucleophilic Pd(0) species. Furthermore, the intermediate C3-Pd species is prone to hydrolysis (reductive debromination) rather than transmetallation.
-
Solution:Protect the Nitrogen. Installing a Boc (tert-butyloxycarbonyl) or Tosyl group withdraws electron density from the ring. This makes the C3-Br bond more "aryl-halide-like" (electron-deficient), significantly accelerating oxidative addition and stabilizing the molecule.
Lithium-Halogen Exchange
3-Bromoindole: Treatment with t-BuLi or n-BuLi results in rapid exchange at C3. However, the resulting 3-lithioindole is thermally unstable and can undergo ring-opening or scrambling if the temperature rises above -78°C. 5-Bromoindole: Forms a stable aryl lithium species at -78°C, which can be trapped with electrophiles (DMF, CO2, ketones) in high yields.
Experimental Protocols
Protocol A: Robust Suzuki Coupling of 5-Bromoindole
Use this for standard library generation.
-
Reagents: 5-Bromoindole (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), K2CO3 (2.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Charge a reaction vial with solid reagents.
-
Add degassed solvent mixture.
-
Heat to 80°C for 4–12 hours under N2 or Ar atmosphere.
-
Monitor by LCMS. 5-Bromoindole is stable; no decomposition expected.
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over Na2SO4.
Protocol B: Controlled Coupling of 3-Bromoindole
Use this only if C3 functionalization is mandatory. Note the protection step.
Step 1: Protection (Critical)
-
Dissolve 3-bromoindole in DCM.
-
Add (Boc)2O (1.1 equiv) and DMAP (0.1 equiv). Stir at RT until conversion is complete (TLC).
-
Isolate N-Boc-3-bromoindole . (This intermediate is stable).
Step 2: Cross-Coupling
-
Reagents: N-Boc-3-bromoindole (1.0 equiv), Arylboronic acid (1.5 equiv), Pd2(dba)3 (0.02 equiv), S-Phos or X-Phos (0.04 equiv), K3PO4 (2.0 equiv).
-
Note: Electron-rich bulky phosphine ligands (S-Phos) are required to facilitate oxidative addition into the hindered/deactivated C3 position.
-
-
Solvent: Toluene or THF (anhydrous).
-
Procedure:
-
Heat to 80-100°C for 12-24 hours.
-
Warning: Monitor closely for de-bocylation or debromination.
-
Decision Logic for Researchers
Use the following workflow to determine the optimal synthetic route.
Figure 2: Decision tree for selecting synthetic strategy based on regiochemistry.
References
-
Regioselectivity in Indole Cross-Coupling
-
Suzuki Coupling Methodology
-
Organic Chemistry Portal. "Suzuki Coupling - General Mechanisms and Protocols." [Link]
-
-
Lithium-Halogen Exchange on Heterocycles
-
Properties of 5-Bromoindole
-
PubChem Compound Summary. "5-Bromoindole." [Link]
-
Sources
A Comparative Guide to Purity Analysis Methods for 3-bromo-1H-indol-5-amine Samples
For Researchers, Scientists, and Drug Development Professionals
The choice of an analytical method is not merely a technical decision but a strategic one that impacts development timelines, regulatory submissions, and ultimately, patient safety. This guide is structured to empower you with the rationale behind selecting the most appropriate method—or combination of methods—for your specific analytical challenge. We will explore the strengths and limitations of chromatographic, spectroscopic, and thermal analysis techniques, providing not just the "how" but the critical "why" behind each experimental parameter.
All methodologies are presented with a focus on self-validation, aligning with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2][3] This ensures that the data generated is not only accurate and precise but also robust and defensible.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and adaptability. For a molecule like 3-bromo-1H-indol-5-amine, a reverse-phase HPLC (RP-HPLC) method is the logical starting point, separating the analyte from its impurities based on differences in hydrophobicity.
Causality of Method Design: The selection of a C18 column is predicated on its ability to effectively retain and separate the moderately polar indole ring system from both more polar starting materials and less polar, process-related impurities. The use of a gradient elution with an acidified mobile phase (e.g., with formic or trifluoroacetic acid) serves a dual purpose: it ensures the amine functional group remains protonated for consistent peak shape and enhances the resolution of closely eluting impurities by systematically increasing the organic modifier concentration.[4][5][6][7]
Experimental Protocol: Reverse-Phase HPLC for 3-bromo-1H-indol-5-amine
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), an autosampler, and a column oven.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both solvents prior to use.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-bromo-1H-indol-5-amine sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
-
Detection Wavelength: 225 nm and 280 nm (Indole derivatives typically exhibit strong absorbance at these wavelengths).[8]
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (equilibration)
-
-
-
System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of 3-bromo-1H-indol-5-amine should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
-
-
Data Analysis:
-
Calculate the percentage purity using the area percent method.
-
Identify and quantify any impurities relative to the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation
While HPLC is the primary technique for non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or certain starting materials.[9] For aromatic amines, GC-MS can be a highly sensitive method, often requiring derivatization to improve volatility and chromatographic performance.[10]
Causality of Method Design: The choice of a mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) provides a good balance of selectivity for a range of potential impurities. The mass spectrometer detector offers unparalleled specificity, allowing for the tentative identification of unknown impurities based on their mass spectra and fragmentation patterns. This is a significant advantage over UV detection in HPLC.
Experimental Protocol: GC-MS for Volatile Impurity Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole for higher sensitivity).
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve a known amount of the 3-bromo-1H-indol-5-amine sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Optional Derivatization: For improved peak shape and sensitivity, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to silylate the amine and indole N-H groups.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (for trace analysis).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
-
Data Analysis:
-
Identify peaks corresponding to known and potential impurities by comparing their retention times and mass spectra to reference libraries (e.g., NIST).
-
Quantify impurities using an internal standard or by area percent, assuming similar response factors for structurally related compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification of the main component and the structural characterization of impurities.[11] Quantitative NMR (qNMR) can also serve as a primary method for determining the absolute purity of a sample without the need for a reference standard of the same compound.[12]
Causality of Method Design: ¹H NMR is particularly powerful for purity assessment as the integral of each signal is directly proportional to the number of protons it represents. By comparing the integrals of signals from the analyte to those of a certified internal standard of known purity and concentration, a direct and highly accurate measure of the analyte's purity can be obtained.[12] The choice of a suitable internal standard is critical; it must have signals that do not overlap with any signals from the sample and be chemically stable.
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Determination
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-precision sample tube.
Step-by-Step Methodology:
-
Internal Standard Selection: Choose a certified internal standard with high purity, such as maleic acid or 1,4-dinitrobenzene. The standard should have sharp, well-resolved signals in a region of the spectrum that is clear of any analyte or impurity signals.
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the 3-bromo-1H-indol-5-amine sample and a similar, accurately weighed amount of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆), ensuring complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.
-
-
Complementary Techniques for Comprehensive Characterization
While HPLC, GC-MS, and NMR form the core of purity analysis, other techniques provide valuable, often orthogonal, information.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique primarily used for identity confirmation by comparing the sample's spectrum to that of a reference standard.[13][14] It is excellent for confirming the presence of key functional groups (e.g., N-H stretches of the amine and indole, C-H aromatic stretches, and the C-Br stretch in the fingerprint region). While not typically a quantitative technique for purity, significant differences in the fingerprint region between batches can indicate the presence of impurities.[13]
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline, stable organic compounds.[15][16][17] It measures the depression of the melting point, which is a colligative property directly related to the mole fraction of impurities.[15][16] This method is particularly useful as an orthogonal technique to chromatography, as its measurement principle is completely different.[18] However, it is not suitable for amorphous materials or compounds that decompose upon melting.[18]
Comparative Summary of Analytical Methods
| Technique | Principle | Primary Application | Strengths | Limitations |
| HPLC-UV/DAD | Differential partitioning between mobile and stationary phases | Quantification of non-volatile impurities and purity assay | High resolution, sensitivity, and precision; robust and widely available. | Requires a reference standard for absolute quantification; may not detect co-eluting or non-chromophoric impurities. |
| GC-MS | Separation based on volatility and polarity; mass-based detection | Identification and quantification of volatile and semi-volatile impurities | Excellent for residual solvents; provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[10] |
| qNMR | Nuclear spin resonance in a magnetic field | Absolute purity determination and structural elucidation of impurities | Primary method (no reference standard of the analyte needed); provides unambiguous structural information. | Lower throughput than HPLC; requires a high-field instrument and careful experimental design.[8] |
| FTIR | Absorption of infrared radiation by molecular vibrations | Identity confirmation and functional group analysis | Rapid, non-destructive, and requires minimal sample preparation. | Primarily qualitative; not suitable for quantifying minor components.[19] |
| DSC | Measurement of heat flow during a thermal transition | Purity determination of highly crystalline solids | Orthogonal to chromatographic methods; provides a measure of total molar impurity. | Not suitable for amorphous or thermally unstable compounds; less sensitive than HPLC for trace impurities.[18][20] |
Visualizing the Workflow: A Logical Approach to Purity Analysis
A comprehensive purity assessment of a 3-bromo-1H-indol-5-amine sample should follow a logical, multi-faceted approach. The following diagram illustrates a typical workflow that leverages the strengths of each technique.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjbphs.com [wjbphs.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. tainstruments.com [tainstruments.com]
- 17. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 18. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 3-Bromo-1H-indol-5-amine
[1][2]
Executive Summary & Immediate Classification
Core Directive: 3-bromo-1H-indol-5-amine (CAS: 1000343-26-1 or related isomers) must be classified and disposed of as Halogenated Organic Waste .[1][2]
Under no circumstances should this compound be disposed of in general trash, down the drain, or mixed with non-halogenated organic solvents (e.g., Acetone, Methanol) unless unavoidable.[1] The presence of the bromine atom necessitates high-temperature incineration with specific flue gas scrubbing to prevent the release of hydrogen bromide (HBr) and potential formation of brominated dioxins [1, 2].[2]
Chemical Identity & Waste Profile
| Property | Specification | Disposal Implication |
| Molecular Formula | Contains Nitrogen and Halogen (Br).[1][2][3][4][5][6][7][8][9] | |
| Functional Groups | Indole, Primary Amine, Bromide | Basic character (Amine); Light sensitive (Indole).[1] |
| Physical State | Solid (Powder), Beige to Brown | Dust control required; subject to oxidation. |
| Waste Stream | Halogenated Organic | DO NOT mix with acids (exothermic).[2] |
| RCRA Status | Characteristic Waste (Toxic/Irritant) | Not typically P/U-listed, but treated as hazardous. |
Hazard Assessment & Stabilization Mechanisms
Before disposal, the stability of the compound must be assessed. As a Senior Scientist, I prioritize "Structure-Activity Relationship" (SAR) based handling:
-
The Amine Risk (Basicity): The 5-amino group makes this compound a weak base.[2]
-
Operational Rule: Never add this waste directly to a container with high concentrations of acid chlorides or strong acids (e.g., Sulfuric Acid waste). This can generate rapid exothermic heat and toxic fumes [3].[2]
-
-
The Indole Risk (Oxidation): Indoles are electron-rich and prone to oxidation, turning dark brown/black upon exposure to light and air.[2]
-
Operational Rule: Waste containers should be amber glass or opaque HDPE to prevent photo-degradation which, while not explosive, can complicate chemical analysis if recovery is attempted.[1]
-
-
The Halogen Risk (Incineration):
Disposal Workflow Decision Tree
The following logic gate determines the correct disposal path based on the physical state of the waste.
Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure regulatory compliance.
Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Pure Substance/Spill Cleanup)
Applicability: Expired pure reagent, contaminated weighing boats, gloves, or spill cleanup materials.[1]
-
Containment:
-
Secondary Packaging:
-
Labeling:
-
Storage:
Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquor)
Applicability: Material dissolved in solvents (DCM, Ethyl Acetate, Methanol, DMSO).[1]
-
Solvent Identification:
-
If the solvent is Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste carboy.[2]
-
If the solvent is Methanol or Ethyl Acetate :
-
-
pH Check:
-
Container Specs:
-
Use HDPE carboys (typically yellow or designated safety cans).
-
Leave 10% headspace to allow for vapor expansion.[2]
-
Emergency Spill Procedures
Scenario: 5g - 100g spill of solid powder on a benchtop.[1][2]
-
PPE Upgrade:
-
Standard PPE (Lab coat, Safety Glasses) is insufficient for powder spills.
-
Required: Nitrile gloves (double gloved recommended), N95 particulate respirator (if dust is visible), and safety goggles.
-
-
Dry Cleanup (Preferred):
-
Decontamination:
References
-
Fisher Scientific. (2023).[2] Safety Data Sheet: Indole Derivatives and Halogenated Amines. Retrieved from [1]
-
PubChem. (n.d.).[2][12] 3-Bromo-1H-indole Compound Summary. National Library of Medicine.[2] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Temple University EHS. (n.d.).[2] Halogenated Solvents in Laboratories: Segregation and Disposal. Retrieved from [Link] (Referenced via general EHS standard practices for halogenated segregation).
Sources
- 1. americanelements.com [americanelements.com]
- 2. lookchem.com [lookchem.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. epa.gov [epa.gov]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. echemi.com [echemi.com]
- 12. 3-Bromo-1h-indole | C8H6BrN | CID 2763277 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
